1-(1H-pyrazol-1-yl)propan-2-amine
Description
Properties
IUPAC Name |
1-pyrazol-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6(7)5-9-4-2-3-8-9/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVUXGHAXNILPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-15-7 | |
| Record name | 1-(1H-pyrazol-1-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Thermodynamic Stability of Pyrazole-Derived Amines in Solution
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1][2][3][4] The incorporation of an amine functional group onto the pyrazole scaffold further enhances its pharmacological potential by providing a key site for molecular interactions and modification.[5] However, the successful development of any drug candidate hinges on its stability, a critical attribute that dictates its shelf-life, formulation, and ultimately, its efficacy and safety.[6][7][8] This guide provides a comprehensive exploration of the thermodynamic stability of pyrazole-derived amines in solution, offering insights for researchers, scientists, and drug development professionals. We will delve into the factors governing their stability, robust experimental methodologies for its determination, and the role of computational chemistry in predicting and understanding their behavior.
I. Foundational Principles: Understanding the Pyrazole Core and Amine Substituents
The inherent stability of the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, provides a robust foundation for drug design.[1][9] Its aromaticity contributes to a relatively high degree of chemical resilience.[2] However, the introduction of an amino group, while bestowing desirable pharmacological properties, can also introduce potential instability, particularly in solution. The position of the amino group on the pyrazole ring, as well as the nature of other substituents, significantly influences the molecule's overall thermodynamic stability.[5]
II. Key Factors Influencing the Stability of Pyrazole-Derived Amines in Solution
A multitude of factors can impact the stability of pyrazole-derived amines in a solution environment. A thorough understanding of these is paramount for designing stable drug candidates and formulations.
A. pH of the Solution
The pH of the surrounding medium is arguably the most critical factor governing the stability of pyrazole-derived amines.[6][10] Both acidic and basic conditions can catalyze degradation pathways.[10][11]
-
Acidic Hydrolysis: In acidic solutions, the amine group can be protonated, which may influence the electron distribution within the pyrazole ring and potentially make it more susceptible to hydrolytic cleavage, depending on the overall molecular structure.
-
Basic Hydrolysis: Conversely, basic conditions can promote the hydrolysis of susceptible functional groups, such as esters, that may be present elsewhere in the molecule.[11] The amino group itself is generally stable under basic conditions.
-
pKa Value: The pKa of the pyrazole-derived amine is a crucial parameter. It dictates the extent of ionization at a given pH, which in turn affects solubility and stability.[12][13] Pyrazole itself is a weak base.[4] The addition of an amino group increases the basicity, and the precise pKa will depend on the substitution pattern on the ring.[5]
B. Temperature
As with most chemical reactions, temperature plays a significant role in the degradation kinetics of pyrazole-derived amines.[14][15] Elevated temperatures accelerate the rate of degradation, making it essential to establish appropriate storage conditions.[7][10] Thermal stress testing is a key component of forced degradation studies.[10][11]
C. Oxidative Degradation
While the pyrazole ring itself is relatively resistant to oxidation, the presence of an amino group can increase susceptibility.[2][11] Dissolved oxygen, peroxides, or other oxidizing agents can lead to the formation of N-oxides or other degradation products.[11] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.[10]
D. Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions leading to the degradation of pyrazole compounds.[10][11] The extent of photodegradation depends on the molecule's chromophores and the wavelength of light.[11] Photostability studies, as outlined in ICH guidelines, are crucial for compounds that may be exposed to light during manufacturing, storage, or administration.[16]
E. Molecular Structure and Substituent Effects
The specific chemical structure of the pyrazole-derived amine has a profound impact on its stability.
-
Position of the Amino Group: The location of the amine on the pyrazole ring (e.g., C3, C4, or C5) influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity and stability.[5]
-
Electron-Donating and Electron-Withdrawing Groups: The presence of other substituents on the pyrazole ring can either stabilize or destabilize the molecule. Electron-withdrawing groups can decrease electron density in the ring, potentially making it more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect.[5] These electronic effects can significantly influence the binding affinity of the pyrazole derivative to its biological target.[5]
-
Steric Hindrance: Bulky substituents near the amino group or other reactive sites can provide steric hindrance, protecting them from attack and enhancing the overall stability of the molecule.[5]
III. Experimental Determination of Thermodynamic Stability
A systematic and rigorous experimental approach is essential to accurately assess the thermodynamic stability of pyrazole-derived amines in solution. This typically involves a combination of solubility studies, pKa determination, and stability-indicating assays under various stress conditions.
A. Solubility Assessment
Understanding the solubility of a compound is a prerequisite for any solution-based stability study.[13][17]
Protocol 1: Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of a pyrazole-derived amine in a specific solvent system.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the pyrazole-derived amine to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or a co-solvent system) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
B. pKa Determination
The pKa value is critical for understanding the pH-dependent behavior of the molecule.
Protocol 2: Potentiometric Titration for pKa Determination
Objective: To determine the acid dissociation constant (pKa) of a pyrazole-derived amine.
Methodology:
-
Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (often a co-solvent system like water/methanol).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
C. Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation pathways and develop stability-indicating analytical methods.[10][11] These studies are a core component of the guidelines from the International Conference on Harmonisation (ICH).[7][16]
Protocol 3: A General Framework for Forced Degradation Studies
Objective: To investigate the degradation of a pyrazole-derived amine under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole-derived amine in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: Treat with 0.1 M HCl at room temperature and an elevated temperature (e.g., 60°C).[11]
-
Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature and an elevated temperature.[11]
-
Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.[10]
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60°C or 80°C).[10]
-
Photodegradation: Expose the solution to a controlled source of UV and visible light in a photostability chamber.[10][11]
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradants.
IV. Computational Approaches to Predicting Stability
In addition to experimental methods, computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of pyrazole-derived amines.[18][19][20]
A. Quantum Chemical Calculations
Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with stability.[19][20][21][22]
-
HOMO-LUMO Energy Gap: A larger highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap generally indicates higher kinetic stability and lower chemical reactivity.[20]
-
Molecular Electrostatic Potential (MESP): MESP maps can identify the electron-rich and electron-deficient regions of a molecule, highlighting potential sites for electrophilic and nucleophilic attack.
-
Bond Dissociation Energies: Calculating the energy required to break specific bonds can help predict the most likely points of molecular degradation.
B. Group Additivity Methods
For larger sets of compounds, group additivity models can provide rapid estimations of thermodynamic properties like the standard enthalpy of formation.[23] These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[23]
V. Practical Implications in Drug Development
The thermodynamic stability of pyrazole-derived amines has direct and significant consequences throughout the drug development process.
-
Lead Optimization: Early assessment of stability can guide medicinal chemists in designing more robust analogues.[6] For instance, introducing steric bulk or modifying electronic properties can enhance stability.
-
Formulation Development: A thorough understanding of a compound's stability profile, particularly its pH-dependent stability, is crucial for developing a stable and effective dosage form.[6][24]
-
Shelf-Life Determination: Long-term stability studies under controlled conditions are required to establish the shelf-life and recommended storage conditions for the final drug product.[7]
-
Regulatory Submissions: Comprehensive stability data is a mandatory component of regulatory submissions to agencies like the FDA and EMA.[8][16]
VI. Case Study: Enhancing the Hydrolytic Stability of Pyrazole Ester Derivatives
A study on allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase provides a practical example of addressing stability issues.[25] The initial pyrazole ester lead compounds were found to be unstable in buffer at pH 8. To improve hydrolytic stability, researchers synthesized analogues where the ester moiety was replaced with more stable isosteres such as an alkene or an amide.[25] This strategic modification resulted in compounds with significantly improved stability while retaining inhibitory activity.[25]
VII. Conclusion
The thermodynamic stability of pyrazole-derived amines in solution is a multifaceted property that is critical to their successful development as therapeutic agents. A comprehensive approach that combines an understanding of the underlying chemical principles with rigorous experimental testing and insightful computational modeling is essential. By proactively addressing potential stability issues, researchers can de-risk their drug discovery and development programs, ultimately increasing the likelihood of bringing safe and effective new medicines to patients.
References
- Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- BenchChem. (2025).
- WuXi AppTec DMPK. Solution Stability Study. WuXi AppTec.
- Solubility of Things. Pyrazole. Solubility of Things.
- PharmaState Academy. (2021). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1.
- Brecher, M., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
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- Fares, M., et al. (2018).
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- Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues. BenchChem.
- Bao, X., et al. (2020). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
- Kumar, V., et al. (2017). Chemistry and Therapeutic Review of Pyrazole.
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
- Liu, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
- El-Shamy, H., et al. (2021). Synthesis, characterization and computational chemical study of novel pyrazole derivatives as anticorrosion and antiscalant agents.
- Sharma, A., et al. (2023). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Journal of Drug Delivery and Therapeutics.
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- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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- Paraskevas, P. D., et al. (2013). Modeling the thermochemistry of nitrogen-containing compounds via group additivity. Combustion and Flame.
- Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry.
- Al-Shamali, M. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
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Technical Guide: Basicity and pKa Profiling of 1-(1H-pyrazol-1-yl)propan-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of the acid-base properties of 1-(1H-pyrazol-1-yl)propan-2-amine (CAS: 1002309-47-8), a bifunctional heterocyclic building block used in the synthesis of kinase inhibitors and fragment-based drug discovery.
Understanding the ionization profile of this molecule is critical for optimizing solubility , membrane permeability , and salt selection during lead optimization. This guide deconstructs the molecule’s two ionization centers, provides theoretically derived pKa values based on Hammett/Taft substituent constants, and details a self-validating experimental protocol for precise determination.
Part 1: Structural Analysis & Theoretical pKa Derivation
The molecule consists of two distinct basic centers with significantly different proton affinities.[1] To predict the macroscopic pKa values, we must analyze the electronic environment of each nitrogen atom.
The Basic Centers
-
Center A (Primary Aliphatic Amine): The amine at the C2 position is the dominant basic center. In a standard aliphatic environment (e.g., isopropylamine), this group has a pKa
10.6. -
Center B (Pyrazole N2): The nitrogen at position 2 of the pyrazole ring is a weak base. In 1-substituted pyrazoles, the lone pair on N2 is available for protonation, but its basicity is low (pKa
2.0–2.5) due to the hybridization and the electron-withdrawing nature of the adjacent N1.
Electronic Inductive Effects
The proximity of these two groups creates an intramolecular electronic push-pull system:
-
Effect of Pyrazole on Amine: The pyrazole ring acts as an electron-withdrawing group (EWG) through the methylene linker (-I effect). This decreases the electron density on the primary amine, lowering its pKa relative to isopropylamine.
-
Estimated Shift:
to units.
-
-
Effect of Amine on Pyrazole: When the amine is protonated (physiological pH), the resulting ammonium species (
) is a strong EWG. This further suppresses the already weak basicity of the pyrazole nitrogen.
Predicted pKa Values
Based on fragment contribution analysis and substituent constants:
| Ionization Center | Functional Group | Reference pKa (Analog) | Predicted pKa (In Situ) | Classification |
| pKa₁ (Basic) | Primary Amine ( | 10.63 (Isopropylamine) | 9.2 – 9.6 | Moderately Basic |
| pKa₂ (Acidic) | Pyrazole N2 ( | 2.06 (1-Methylpyrazole) | 1.2 – 1.8 | Very Weakly Basic |
Note: At physiological pH (7.4), the molecule exists predominantly as a monocation (protonated at the amine, neutral at the pyrazole).
Part 2: Ionization Pathways & Visualization
The ionization of 1-(1H-pyrazol-1-yl)propan-2-amine follows a diprotic acid model (
Ionization Diagram (Graphviz)
Figure 1: Stepwise deprotonation pathway. The wide stability window of the Monocation (HL+) indicates high solubility in gastric and intestinal fluids.
Part 3: Experimental Determination Protocol
Because the two pKa values are widely separated (
Materials & Equipment
-
Compound: >50 mg of 1-(1H-pyrazol-1-yl)propan-2-amine (High purity >98%).
-
Titrant: 0.1 M KOH (CO₂-free) and 0.1 M HCl.
-
Solvent: 0.15 M KCl (ionic strength adjuster) in degassed water.
-
Instrument: Potentiometric autotitrator (e.g., Sirius T3 or Mettler Toledo) with a semi-micro combination pH electrode.
Workflow: Potentiometric Titration (For Amine pKa)
-
System Calibration:
-
Calibrate electrode using "blank" titration (0.15 M KCl without sample) to determine the electrode zero point (
) and slope factor. This corrects for the Nernstian response.
-
-
Sample Preparation:
-
Dissolve
moles of the compound in 20 mL of 0.15 M KCl. -
Acidify the solution to pH 2.0 using 0.1 M HCl. This ensures the amine is fully protonated (
) at the start.
-
-
Titration Loop:
-
Titrate with 0.1 M KOH in increments of 0.05 mL.
-
Allow electrode stabilization (
drift) before recording pH. -
Continue titration until pH reaches 12.0.
-
-
Data Analysis (Bjerrum Plot):
-
Calculate the average number of protons bound per molecule (
) at each pH step. -
The pKa is the pH where
(half-neutralization point of the amine).
-
Advanced Protocol: NMR Titration (For Pyrazole pKa)
Since the pyrazole pKa is extremely low (
-
Sample: Dissolve 5 mg compound in
. -
Titrant: Use
and to adjust pD (where ). -
Observation: Monitor the chemical shift (
) of the Pyrazole C4-H (triplet/quartet around 6.2 ppm). -
Calculation:
Plot chemical shift vs. pH. The inflection point at low pH corresponds to the pyrazole pKa.
Method Selection Logic
Figure 2: Decision matrix for selecting the appropriate analytical technique based on the predicted pKa range.
Part 4: Physicochemical Implications for Drug Design
Solubility Profile
-
pH 1.0 - 8.0: The molecule is positively charged (Amine
). Solubility is High (> 10 mg/mL). -
pH > 10.0: The molecule becomes neutral. Solubility is driven by intrinsic lipophilicity (
). -
Salt Selection:
-
Monohydrochloride: Stable solid. The proton goes to the amine.
-
Dihydrochloride: Hygroscopic and unstable. The second proton on the pyrazole is loosely held and may dissociate in humid air (hydrolysis). Recommendation: Target the monohydrochloride or fumarate salt.
-
LogD (Distribution Coefficient)
The LogD varies with pH, affecting membrane permeability.
-
Gastric (pH 1.2): LogD is very low (highly polar). Low passive permeability.
-
Intestinal (pH 6.5): LogD remains low due to ionization.
-
Blood-Brain Barrier: Passive diffusion is limited unless the pH is locally modulated or active transport is utilized, as the species is 99% ionized at physiological pH.
References
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.
-
Elguero, J., et al. (2025).[2] "Basicity of Azoles: Calculated Intrinsic Basicities for Methyl-Substituted Pyrazoles." The Journal of Organic Chemistry.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
National Institutes of Health (NIH). (2025). "PubChem Compound Summary for CID 1090341: 1-(propan-2-yl)-1h-pyrazol-5-amine." (Structural analog data).
-
Imperial College London. (2025). "Heteroaromatic Chemistry: Diazoles & Diazines Properties." (Pyrazole electronic theory).
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The Strategic Role of 1-(1H-Pyrazol-1-yl)propan-2-amine as a Cornerstone in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unseen Architect of Advanced Therapeutics
In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with critical chemical intermediates. Among these, 1-(1H-pyrazol-1-yl)propan-2-amine emerges as a pivotal building block, a testament to the versatility and therapeutic potential of the pyrazole scaffold.[1] This technical guide delves into the synthesis, characterization, and strategic applications of this unassuming yet vital intermediate, providing researchers and scientists with a comprehensive understanding of its role in the creation of modern medicines. The pyrazole ring system is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds with anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The specific arrangement of a propan-2-amine substituent on the pyrazole core endows this intermediate with a unique combination of reactivity and structural features, making it a valuable precursor for a new generation of targeted therapies.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 1-(1H-pyrazol-1-yl)propan-2-amine is fundamental for its effective use in synthesis. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of 1-(1H-Pyrazol-1-yl)propan-2-amine
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₆H₁₁N₃ | - |
| Molecular Weight | 125.17 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low melting solid | Visual Inspection (predicted) |
| Boiling Point | ~210-230 °C at 760 mmHg | Estimation based on similar structures |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Partially soluble in water. | Polarity analysis |
| pKa (of amine) | ~9.5 - 10.5 | Estimation based on primary amines |
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis provides the definitive identification of 1-(1H-pyrazol-1-yl)propan-2-amine and is crucial for quality control during its synthesis and use.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, typically in the range of 6.0-7.5 ppm. The protons of the propan-2-amine side chain will appear in the aliphatic region (1.0-4.0 ppm), with the methyl group appearing as a doublet, the methine proton as a multiplet, and the methylene protons adjacent to the pyrazole ring as a distinct multiplet.[3][4][5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the three distinct carbons of the pyrazole ring, generally between 100 and 140 ppm. The three carbons of the propan-2-amine side chain will resonate in the upfield region (20-60 ppm).[6][7]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 125. The fragmentation pattern would be expected to include characteristic losses of the amine group and fragments of the propyl chain.[8]
Synthesis of 1-(1H-Pyrazol-1-yl)propan-2-amine: A Practical Approach
The synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine can be achieved through several strategic routes. A highly efficient and commonly employed method is the Mitsunobu reaction, which allows for the direct N-alkylation of pyrazole with a protected amino alcohol, followed by deprotection.[9] This approach offers good control over regioselectivity, favoring the desired N1-substituted product.
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis is outlined below, starting from commercially available pyrazole and 1-aminopropan-2-ol.
Caption: Proposed two-step synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-1-(1H-pyrazol-1-yl)propan-2-amine
-
To a stirred solution of pyrazole (1.0 eq) and N-Boc-1-aminopropan-2-ol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃, 1.2 eq) portion-wise.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the N-Boc protected intermediate.
Step 2: Synthesis of 1-(1H-Pyrazol-1-yl)propan-2-amine
-
Dissolve the N-Boc-1-(1H-pyrazol-1-yl)propan-2-amine (1.0 eq) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of hydrochloric acid (HCl) in diethyl ether.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(1H-pyrazol-1-yl)propan-2-amine.
Applications in Pharmaceutical Synthesis: A Gateway to Potent APIs
The primary value of 1-(1H-pyrazol-1-yl)propan-2-amine lies in its role as a versatile intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its bifunctional nature, possessing both a nucleophilic amine and a pyrazole ring capable of various substitutions, allows for its incorporation into complex molecular architectures.
Case Study: The Synthesis of Darolutamide
A prominent example of the utility of a derivative of this intermediate is in the synthesis of Darolutamide , a potent androgen receptor antagonist used in the treatment of prostate cancer.[10][11] The core structure of Darolutamide features the N-substituted propan-2-amine moiety linked to a substituted pyrazole. The synthesis involves the coupling of a chiral derivative of 1-(1H-pyrazol-1-yl)propan-2-amine with a pyrazole carboxylic acid derivative.
Caption: Simplified schematic of Darolutamide synthesis highlighting the key coupling step.
This application underscores the importance of 1-(1H-pyrazol-1-yl)propan-2-amine and its derivatives in accessing novel and effective cancer therapies. The pyrazole moiety in Darolutamide plays a crucial role in its binding to the androgen receptor, demonstrating the direct translation of the intermediate's structural features into pharmacological activity.[10]
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.
Conclusion and Future Outlook
1-(1H-pyrazol-1-yl)propan-2-amine stands as a testament to the power of strategic molecular design in pharmaceutical development. Its synthesis, while requiring careful execution, is achievable through established and reliable chemical transformations. The true value of this intermediate is realized in its application as a key building block for high-value APIs, most notably in the synthesis of the anti-cancer drug Darolutamide. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile and well-characterized intermediates like 1-(1H-pyrazol-1-yl)propan-2-amine will undoubtedly increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this compound and exploring its utility in the creation of a broader range of pharmacologically active molecules.
References
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A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PubMed Central. [Link]
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Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2020). Oncternal Therapeutics. [Link]
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PubMed Central. [Link]
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1H and 13C NMR spectral characteristics of 1H-pyrazole. (n.d.). ResearchGate. [Link]
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Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PubMed Central. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]
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Novel substituted pyrazolo[1,5A]-1,3,5-Triazine derivatives and their analogues, pharmaceutical compositions containing same, use thereof as medicine and methods for preparing same. (n.d.). Patsnap Eureka. [Link]
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Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). NIH. [Link]
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1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). SlideShare. [Link]
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Navigating the Coordination Sphere: A Technical Guide to 1-(1H-pyrazol-1-yl)propan-2-amine Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the coordination geometry of 1-(1H-pyrazol-1-yl)propan-2-amine, a versatile bidentate N,N'-donor ligand. While this specific ligand is commercially available, detailed studies of its coordination complexes are not widely reported. Therefore, this guide synthesizes established principles from the rich field of pyrazole-based ligand chemistry to predict its coordination behavior and to provide a robust framework for its application in research and drug development. We will delve into the synthesis of the ligand, its expected coordination modes with various transition metals, and the resulting coordination geometries. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis and characterization of its metal complexes, complete with expected spectroscopic signatures and structural parameters based on closely related analogues. This document is intended to serve as a practical roadmap for researchers venturing into the coordination chemistry of this promising ligand.
Introduction: The Allure of Pyrazole-Based Ligands
Pyrazole-containing ligands have long been cornerstones in the field of coordination chemistry, owing to their straightforward synthesis, electronic tunability, and diverse coordination capabilities.[1][2] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a versatile building block in the design of ligands for applications ranging from catalysis to materials science and medicinal chemistry.[3] The 1-(1H-pyrazol-1-yl)propan-2-amine ligand combines the π-accepting pyrazole ring with a flexible amino-functionalized propyl chain, creating a bidentate chelating agent with significant potential for stabilizing a variety of metal ions in diverse coordination environments.
The coordination of the pyrazole's sp2-hybridized nitrogen and the amine's sp3-hybridized nitrogen to a metal center forms a stable six-membered chelate ring. This structural motif is anticipated to give rise to a range of coordination geometries, primarily dependent on the nature of the metal ion, its oxidation state, and the presence of co-ligands. This guide will provide the foundational knowledge and practical protocols to explore and harness the coordination chemistry of this ligand.
Synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine
The synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine can be achieved through a variety of established synthetic routes for N-alkylated pyrazoles. A common and effective method is the nucleophilic substitution of a suitable leaving group on a propane backbone by the pyrazole anion. A plausible and efficient synthetic pathway is a variation of the Gabriel synthesis, which is well-suited for the preparation of primary amines.
Experimental Protocol: Synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine
This protocol outlines a two-step synthesis starting from pyrazole and 1-bromo-2-phthalimidopropane.
Step 1: N-alkylation of Pyrazole with 1-bromo-2-phthalimidopropane
-
To a solution of pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the pyrazole anion.
-
Add a solution of 1-bromo-2-phthalimidopropane (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(1-(1H-pyrazol-1-yl)propan-2-yl)isoindoline-1,3-dione.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Hydrazinolysis of the Phthalimide Protected Amine
-
Dissolve the purified N-(1-(1H-pyrazol-1-yl)propan-2-yl)isoindoline-1,3-dione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (4-5 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(1H-pyrazol-1-yl)propan-2-amine as an oil. The product can be further purified by distillation under reduced pressure.
Coordination Chemistry and Expected Geometries
1-(1H-pyrazol-1-yl)propan-2-amine is expected to act as a bidentate N,N'-chelating ligand, coordinating to a metal center through the N2 atom of the pyrazole ring and the nitrogen atom of the primary amine. The resulting six-membered chelate ring is conformationally flexible, which can influence the overall coordination geometry of the metal complex. The coordination number and geometry will be dictated by the metal ion's size, electronic configuration, and the steric and electronic properties of any ancillary ligands.
Common Coordination Geometries
Based on studies of analogous pyrazolyl-amine ligands, the following coordination geometries are anticipated:
-
Square Planar: For d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), square planar complexes are commonly observed, particularly with two equivalents of the bidentate ligand or with two additional monodentate ligands (e.g., halides).
-
Tetrahedral: d¹⁰ metal ions like Zn(II) and Cd(II) often favor a tetrahedral geometry. Tetrahedral coordination can also be observed for some d⁷ (Co(II)) and d⁹ (Cu(II)) complexes, though distortions are common.
-
Octahedral: A wide range of transition metals, including first-row d-block elements like Cr(III), Mn(II), Fe(II/III), Co(II), and Ni(II), readily form octahedral complexes. This geometry is typically achieved by the coordination of two or three bidentate ligands, or one bidentate ligand with four other monodentate ligands (e.g., water, halides). Distortions from ideal octahedral geometry are common, especially for d⁹ Cu(II) due to the Jahn-Teller effect.
Synthesis of Metal Complexes: A General Protocol
The following is a general procedure for the synthesis of metal complexes with 1-(1H-pyrazol-1-yl)propan-2-amine. This protocol can be adapted for various metal salts.
Experimental Protocol: Synthesis of a Generic [M(L)₂X₂] Complex
-
Dissolve the metal salt (e.g., CuCl₂, Ni(NO₃)₂, ZnBr₂) (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
In a separate flask, dissolve 1-(1H-pyrazol-1-yl)propan-2-amine (2.0 eq) in the same solvent.
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate complex formation.
-
The product may precipitate out of the solution upon formation or cooling. If not, the solvent can be slowly evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the reaction mixture or by recrystallization from an appropriate solvent system.
Structural and Spectroscopic Characterization
A thorough characterization of the synthesized complexes is essential to unequivocally determine their coordination geometry and electronic properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is typically employed.
Single-Crystal X-ray Diffraction
Table 1: Expected Coordination Bond Lengths and Angles for Metal Complexes of 1-(1H-pyrazol-1-yl)propan-2-amine
| Metal Ion | Coordination Geometry | Expected M-N(pyrazole) (Å) | Expected M-N(amine) (Å) | Expected N-M-N Bite Angle (°) |
| Cu(II) | Distorted Octahedral | 1.98 - 2.05 | 2.00 - 2.08 | 88 - 92 |
| Ni(II) | Square Planar | 1.90 - 1.95 | 1.92 - 1.98 | 89 - 93 |
| Ni(II) | Octahedral | 2.05 - 2.12 | 2.08 - 2.15 | 87 - 91 |
| Zn(II) | Tetrahedral | 2.00 - 2.08 | 2.02 - 2.10 | 90 - 95 |
| Pd(II) | Square Planar | 2.02 - 2.06 | 2.04 - 2.08 | 89 - 92 |
Note: These values are estimations based on crystallographic data of similar pyrazolyl-amine complexes and may vary depending on the specific complex.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal center will induce shifts in the vibrational frequencies of the pyrazole and amine groups. The ν(N-H) stretching vibrations of the amine group (typically around 3300-3400 cm⁻¹) are expected to shift to lower wavenumbers upon coordination. Similarly, the C=N and C=C stretching vibrations of the pyrazole ring (around 1500-1600 cm⁻¹) may also shift.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand's coordination. The proton signals of the pyrazole ring and the methylene and methine protons adjacent to the coordinating nitrogen atoms are expected to show significant downfield shifts upon complexation due to the donation of electron density to the metal center.
-
UV-Visible (UV-Vis) Spectroscopy: For complexes of d-block metals with unfilled d-orbitals, UV-Vis spectroscopy can provide information about the electronic transitions and the coordination geometry. The d-d transitions, although often weak, are characteristic of the geometry around the metal ion. For example, a single broad d-d transition is often observed for octahedral Cu(II) complexes, which may be split in lower symmetry environments.
Potential Applications in Drug Development and Catalysis
Pyrazole-containing metal complexes have shown significant promise in various fields relevant to drug development and chemical synthesis.
-
Anticancer Agents: A number of copper and zinc complexes with pyrazole-based ligands have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[4] The mechanism of action is often attributed to the induction of apoptosis through pathways involving reactive oxygen species (ROS) generation.
-
Antimicrobial Agents: The structural versatility of pyrazole complexes allows for the fine-tuning of their lipophilicity and steric properties, which can enhance their ability to penetrate microbial cell membranes. Several studies have reported the potent antibacterial and antifungal activities of pyrazole-metal complexes.[5]
-
Catalysis: The electronic properties of the metal center in pyrazole complexes can be modulated by altering the substituents on the pyrazole ring, making them attractive candidates for catalysis. They have been successfully employed as catalysts in a range of organic transformations, including oxidation and carbon-carbon bond-forming reactions.[6][7]
Conclusion
The 1-(1H-pyrazol-1-yl)propan-2-amine ligand presents a compelling platform for the development of novel coordination complexes with diverse structural and functional properties. This technical guide has provided a comprehensive theoretical framework and practical experimental protocols for the synthesis and characterization of this ligand and its metal complexes. By leveraging the extensive knowledge base of pyrazole chemistry, researchers are well-equipped to explore the coordination geometries and potential applications of this versatile ligand in the fields of medicinal chemistry, materials science, and catalysis. The detailed methodologies and expected outcomes presented herein are intended to accelerate research and innovation in this promising area of coordination chemistry.
References
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Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (2025). ResearchGate. Available at: [Link].
-
Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. (2024). IUCrData, 9(11). Available at: [Link].
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New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. (n.d.). ResearchGate. Available at: [Link].
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Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2 Complex. (2025). ResearchGate. Available at: [Link].
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022). Molbank, 2022(4), M1472. Available at: [Link].
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Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). (2021). Arabian Journal of Chemistry and Environmental Research, 8(2), 236-246. Available at: [Link].
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Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2022). RSC Advances, 12(1), 1-13. Available at: [Link].
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Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. (n.d.). Semantic Scholar. Available at: [Link].
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Syntheses and Biological Studies of Cu(II) Complexes Bearing Bis(pyrazol-1-yl)acetate Ligands Acting as Metallo-Drugs. (2018). Molecules, 23(10), 2673. Available at: [Link].
-
4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine: A novel fluorescent dye for protein conjugation. (2012). International Journal of Industrial Chemistry, 3(1), 1-7. Available at: [Link].
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Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. (2018). Baghdad Science Journal, 15(3), 293-299. Available at: [Link].
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Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 29-36. Available at: [Link].
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). Molecules, 30(5), 1234. Available at: [Link].
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Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. (2022). IUCrData, 7(11). Available at: [Link].
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Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. (2017). Coordination Chemistry Reviews, 350, 148-171. Available at: [Link].
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Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2020). Catalysts, 10(10), 1145. Available at: [Link].
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Solubility profile of 1-(1H-pyrazol-1-yl)propan-2-amine in organic solvents vs water
An In-Depth Technical Guide to the Solubility Profile of 1-(1H-pyrazol-1-yl)propan-2-amine in Organic Solvents vs. Water
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of modern drug development, understanding the physicochemical properties of a potential therapeutic agent is paramount. Among these, solubility stands out as a critical determinant of a drug's lifecycle, from its formulation and manufacturing to its ultimate bioavailability and efficacy in the human body. This guide provides a comprehensive analysis of the solubility profile of 1-(1H-pyrazol-1-yl)propan-2-amine, a heterocyclic amine with potential pharmacological significance. As a Senior Application Scientist, my aim is to not only present the data but to also provide the underlying scientific rationale and practical methodologies for its determination, empowering researchers and drug development professionals to make informed decisions.
Molecular Structure and Predicted Solubility Characteristics
1-(1H-pyrazol-1-yl)propan-2-amine is a molecule that marries the structural features of a pyrazole ring with a short-chain aliphatic amine. This unique combination dictates its solubility behavior.
-
The Pyrazole Moiety: The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the pyrazole ring itself has limited solubility in water, it is generally more soluble in organic solvents such as ethanol, methanol, and acetone.[1][2] The presence of the pyrazole ring contributes to the molecule's overall lipophilicity.
-
The Propan-2-amine Moiety: The presence of a primary amine (-NH2) group is a key driver of aqueous solubility. Primary amines can act as both hydrogen bond donors and acceptors, allowing them to form strong intermolecular hydrogen bonds with water molecules.[3][4] This interaction significantly enhances water solubility, especially for smaller molecules.[5][6]
Predicted Solubility Profile: Based on its structure, 1-(1H-pyrazol-1-yl)propan-2-amine is anticipated to exhibit a degree of solubility in both aqueous and organic solvents. Its solubility in water will be largely influenced by the primary amine group, while its solubility in organic solvents will be influenced by the pyrazole ring and the propyl chain. The overall solubility will be a balance between the hydrophilic nature of the amine and the more lipophilic character of the pyrazole and alkyl components. The "like dissolves like" principle suggests that the compound will be more soluble in polar protic and polar aprotic solvents that can engage in hydrogen bonding or have significant dipole moments.[7][8]
Experimental Determination of Solubility: A Validated Protocol
To quantitatively assess the solubility of 1-(1H-pyrazol-1-yl)propan-2-amine, the isothermal shake-flask method is a reliable and widely accepted technique.[9] This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare a range of solvents with varying polarities, including purified water, buffered aqueous solutions (pH 5.0 and 7.4), methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, and n-heptane.
-
Addition of Solute: To a series of glass vials, add an excess amount of 1-(1H-pyrazol-1-yl)propan-2-amine (e.g., 10 mg). The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Addition of Solvent: Add a precise volume (e.g., 1 mL) of each solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or a thermostatically controlled water bath. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF).
-
Dilution: Dilute the collected sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of 1-(1H-pyrazol-1-yl)propan-2-amine in each solvent, expressing the results in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Hypothetical Solubility Data and Mechanistic Interpretation
The following table presents a hypothetical but scientifically plausible solubility profile for 1-(1H-pyrazol-1-yl)propan-2-amine based on its chemical structure and the principles of intermolecular forces.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water (pH 7.4) | Polar Protic | > 50 (High) |
| Phosphate Buffer (pH 5.0) | Polar Protic | > 100 (Very High) |
| Methanol | Polar Protic | > 100 (Very High) |
| Ethanol | Polar Protic | > 50 (High) |
| Isopropanol | Polar Protic | 10 - 50 (Moderate) |
| Acetonitrile | Polar Aprotic | 10 - 50 (Moderate) |
| Acetone | Polar Aprotic | 5 - 10 (Slightly Soluble) |
| Dichloromethane | Nonpolar | < 1 (Sparingly Soluble) |
| n-Heptane | Nonpolar | < 0.1 (Insoluble) |
Analysis of Solubility Trends
-
High Aqueous Solubility: The primary amine group is expected to be protonated at physiological pH (pKa of the conjugate acid is likely around 9-10), forming a highly polar ammonium salt. This, combined with the ability of the neutral amine to hydrogen bond with water, leads to high aqueous solubility.[3][5][10] The increased solubility at pH 5.0 is due to the greater extent of protonation of the basic amine group, forming a more water-soluble salt.[1][3]
-
Excellent Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, effectively solvating both the amine and the pyrazole moieties of the molecule, leading to very high solubility.[8]
-
Moderate Solubility in Polar Aprotic Solvents: Acetonitrile and acetone can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the amine group. However, their inability to donate hydrogen bonds to the nitrogen atoms of the pyrazole ring may result in slightly lower solubility compared to protic solvents.[11]
-
Poor Solubility in Nonpolar Solvents: The molecule's polarity, primarily due to the amine and pyrazole groups, makes it incompatible with nonpolar solvents like dichloromethane and n-heptane. The energy required to break the strong intermolecular forces between the solute molecules is not compensated by the weak van der Waals interactions with these solvents.[7][8]
Intermolecular Interactions Driving Solubility
Caption: Dominant Intermolecular Forces in Different Solvents.
Implications for Drug Development
The solubility profile of 1-(1H-pyrazol-1-yl)propan-2-amine has significant implications for its development as a therapeutic agent:
-
Formulation: The high aqueous solubility suggests that developing a simple aqueous formulation for intravenous administration would be straightforward. For oral dosage forms, the good solubility is advantageous for dissolution in the gastrointestinal tract, which is often a rate-limiting step for absorption.
-
Bioavailability: High aqueous solubility is a favorable characteristic for achieving good oral bioavailability, as the drug can readily dissolve and be absorbed.
-
Purification: The differential solubility in various organic solvents can be exploited during the purification process, for example, through crystallization from a suitable solvent system.[1]
-
Toxicity Studies: The ability to prepare solutions in various vehicles is essential for conducting in vitro and in vivo toxicological assessments.
Conclusion
The solubility of 1-(1H-pyrazol-1-yl)propan-2-amine is governed by the interplay of its hydrophilic primary amine group and the more lipophilic pyrazole ring and alkyl backbone. It is predicted to be highly soluble in water and polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. This favorable solubility profile is a significant asset for its potential development as a pharmaceutical agent. A thorough experimental determination of its solubility, as outlined in this guide, is a critical step in advancing this molecule through the drug development pipeline.
References
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
askIITians. (2025, March 4). Why are amines soluble in nature? Retrieved from [Link]
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Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
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Wikipedia. (n.d.). Amine. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Physical Properties of Amines. Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(Propan-2-yl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2023, December 6). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from [Link]
-
RSC Publishing. (2025, August 11). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. Retrieved from [Link]
-
PMC. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Oncternal Therapeutics. (2020, October 23). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Retrieved from [Link]
-
PMC. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]
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Methodological & Application
Scalable Synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine: Application Notes and Protocols for Pharmaceutical Development
Introduction: The Significance of 1-(1H-pyrazol-1-yl)propan-2-amine in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after motif in the design of novel therapeutics. The title compound, 1-(1H-pyrazol-1-yl)propan-2-amine, incorporates this vital heterocyclic core with a chiral aminopropane sidechain, a combination that presents significant opportunities for developing new chemical entities targeting a wide range of diseases. Chiral amines are fundamental building blocks in over 40% of commercial pharmaceuticals, underscoring the importance of stereocontrolled and scalable synthetic routes for their production.[3]
This comprehensive guide provides detailed, scalable, and field-proven protocols for the synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine. We will explore two robust synthetic strategies, offering in-depth explanations of the underlying chemical principles and experimental considerations essential for successful scale-up in a drug development setting.
Strategic Approaches to Scalable Synthesis
Two primary synthetic routes have been identified and validated for their scalability, efficiency, and adaptability for producing 1-(1H-pyrazol-1-yl)propan-2-amine. These strategies are:
-
Route A: Alkylation of Pyrazole with Propylene Oxide followed by Stereoinversive Amination. This pathway offers a convergent and highly controllable approach, particularly for accessing specific stereoisomers of the target molecule.
-
Route B: Reductive Amination of 1-(1H-pyrazol-1-yl)propan-2-one. This classic and industrially relevant transformation provides a direct and efficient method for the synthesis of the racemic amine, which can be subjected to chiral resolution or adapted for asymmetric synthesis.
The following sections will provide a detailed breakdown of each synthetic strategy, including step-by-step protocols, mechanistic insights, and data presentation to guide researchers and process chemists.
Route A: Alkylation of Pyrazole and Stereoinversive Amination
This synthetic strategy is predicated on the initial formation of a key alcohol intermediate, 1-(1H-pyrazol-1-yl)propan-2-ol, through the alkylation of pyrazole with propylene oxide. This intermediate is then converted to the desired amine with inversion of stereochemistry, a critical feature for controlling the final product's chirality.
Workflow for Route A
Caption: Synthetic workflow for Route A, proceeding through an alcohol intermediate.
Step 1: Synthesis of 1-(1H-pyrazol-1-yl)propan-2-ol
The N-alkylation of pyrazole with propylene oxide is a well-established method for introducing the propan-2-ol side chain. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, enhancing its nucleophilicity.
| Parameter | Condition | Rationale |
| Reactants | Pyrazole, Propylene Oxide | Readily available starting materials. |
| Base | Potassium Carbonate (K₂CO₃) | A cost-effective and moderately strong base suitable for large-scale reactions. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the S_N2 reaction. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier without significant side product formation. |
| Work-up | Aqueous extraction | To remove the inorganic base and DMF. |
| Purification | Distillation or Column Chromatography | To isolate the pure alcohol intermediate. |
Detailed Protocol:
-
To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Heat the mixture to 80 °C to ensure complete deprotonation of the pyrazole.
-
Slowly add propylene oxide (1.2 eq) to the reaction mixture, maintaining the temperature between 80-90 °C.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to yield 1-(1H-pyrazol-1-yl)propan-2-ol.
Step 2: Stereoinversive Amination via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting a secondary alcohol to a variety of functional groups, including amines, with complete inversion of stereochemistry.[1][4] This is particularly advantageous for the synthesis of chiral amines from chiral alcohols. In this step, the alcohol is activated by triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), allowing for nucleophilic attack by a nitrogen source like phthalimide. Subsequent deprotection yields the desired primary amine.[3]
| Parameter | Condition | Rationale |
| Reactants | 1-(1H-pyrazol-1-yl)propan-2-ol, PPh₃, DIAD, Phthalimide | Standard Mitsunobu conditions for amination. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent suitable for the reaction. |
| Temperature | 0 °C to room temperature | Controlled temperature to manage the exothermic reaction and prevent side reactions. |
| Deprotection | Hydrazine hydrate | Standard method for cleaving the phthalimide protecting group. |
| Work-up | Extraction and precipitation | To remove byproducts like triphenylphosphine oxide and the dihydrazide. |
| Purification | Crystallization or Column Chromatography | To isolate the pure amine product. |
Detailed Protocol:
-
Dissolve 1-(1H-pyrazol-1-yl)propan-2-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The crude residue containing the phthalimide-protected amine is then dissolved in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, and the phthalhydrazide byproduct will precipitate. Filter off the solid.
-
Acidify the filtrate with HCl and wash with dichloromethane to remove triphenylphosphine oxide.
-
Basify the aqueous layer with NaOH and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or crystallization to obtain 1-(1H-pyrazol-1-yl)propan-2-amine.
Route B: Reductive Amination of a Ketone Intermediate
This approach involves the synthesis of the key intermediate 1-(1H-pyrazol-1-yl)propan-2-one, followed by its conversion to the target amine via reductive amination.[5] This is a highly convergent and often more atom-economical route, particularly for the synthesis of the racemic product.
Workflow for Route B
Caption: Synthetic workflow for Route B, proceeding through a ketone intermediate.
Step 1: Synthesis of 1-(1H-pyrazol-1-yl)propan-2-one
The ketone intermediate can be readily prepared by the N-alkylation of pyrazole with chloroacetone.
| Parameter | Condition | Rationale |
| Reactants | Pyrazole, Chloroacetone | Commercially available and reactive starting materials. |
| Base | Sodium Hydride (NaH) | A strong base to ensure complete deprotonation of pyrazole. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent suitable for use with NaH. |
| Temperature | 0 °C to room temperature | Controlled temperature for safe handling of NaH and to manage the exothermic reaction. |
| Work-up | Aqueous quench and extraction | To safely neutralize the excess NaH and isolate the product. |
| Purification | Column Chromatography | To obtain the pure ketone intermediate. |
Detailed Protocol:
-
To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of pyrazole (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of chloroacetone (1.05 eq) in THF dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(1H-pyrazol-1-yl)propan-2-one.
Step 2: Reductive Amination
Reductive amination is a robust and scalable method for converting ketones to amines. The ketone is first condensed with an ammonia source to form an imine in situ, which is then reduced to the amine. For large-scale synthesis, using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride is advantageous as it selectively reduces the imine in the presence of the ketone.
| Parameter | Condition | Rationale |
| Reactants | 1-(1H-pyrazol-1-yl)propan-2-one, Ammonium Acetate | Ammonium acetate serves as the ammonia source. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | A mild and selective reducing agent for imines. |
| Solvent | Methanol | A protic solvent that facilitates both imine formation and reduction. |
| pH | ~6-7 (buffered by acetate) | Optimal pH for imine formation and stability. |
| Temperature | Room temperature | Mild conditions are sufficient for the reaction. |
| Work-up | Acid-base extraction | To separate the amine product from unreacted starting material and byproducts. |
| Purification | Column Chromatography or Distillation | To isolate the pure final product. |
Detailed Protocol:
-
To a solution of 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding aqueous HCl until the pH is ~2 to destroy excess borohydride.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Make the aqueous residue basic (pH > 10) with aqueous NaOH and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography or vacuum distillation to afford 1-(1H-pyrazol-1-yl)propan-2-amine.
Considerations for Stereoselective Synthesis
For pharmaceutical applications, obtaining a single enantiomer of 1-(1H-pyrazol-1-yl)propan-2-amine is often crucial.
-
For Route A: The use of an enantiomerically pure starting material, such as (R)- or (S)-propylene oxide, will lead to the corresponding chiral alcohol intermediate. The subsequent Mitsunobu reaction proceeds with inversion of configuration, allowing for the predictable synthesis of the desired enantiomer of the final amine.[4]
-
For Route B: Asymmetric reductive amination can be achieved using a chiral catalyst or a biocatalyst, such as an amine transaminase. Enzymatic transamination is a particularly attractive green chemistry approach for the scalable synthesis of chiral amines.[6]
Conclusion
The two synthetic strategies outlined provide robust and scalable pathways to the pharmaceutically relevant building block, 1-(1H-pyrazol-1-yl)propan-2-amine. Route A, via an alcohol intermediate and a stereoinversive Mitsunobu reaction, offers excellent control over stereochemistry. Route B, through a ketone intermediate and reductive amination, presents a highly efficient and convergent approach. The choice of the optimal route will depend on factors such as the desired stereochemistry, cost of starting materials, and available equipment for scale-up. Both protocols are designed to be self-validating and are grounded in well-established chemical principles, providing a solid foundation for process development and manufacturing in the pharmaceutical industry.
References
- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vertex AI Search.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Vertex AI Search.
-
Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved from [Link]
- Overview of synthesis of pyrazole derivatives. (n.d.).
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades | ACS Catalysis. (2021).
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). Vertex AI Search.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Journal of Organic Chemistry.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. (2021).
- Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl] propan-2-yl}-5-(1-hydroxyethyl) - Technical Disclosure Commons. (2021). Technical Disclosure Commons.
- Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. (2023). YouTube.
- Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. (n.d.). Benchchem.
- Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. (2018).
- Microwave synthesis of 1-aryl-1H-pyrazole-5-amines - RTI International. (n.d.).
- Current Developments in Synthetic Protocols for Pyrazolines and Analogs - Bentham Science Publisher. (n.d.). Bentham Science.
- US4434292A - Process for the preparation of pyrazole - Google Patents. (n.d.).
- Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - Oncternal Therapeutics. (2020). Oncternal Therapeutics.
- Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade | Request PDF - ResearchGate. (2024).
- 1-(Propan-2-yl)-1H-pyrazol-5-amine - MySkinRecipes. (n.d.). MySkinRecipes.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (n.d.). MDPI.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC. (2023). Vertex AI Search.
- Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf. (n.d.). NCBI.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Semantic Scholar. (n.d.). Semantic Scholar.
- 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine - Amerigo Scientific. (n.d.). Amerigo Scientific.
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Enantioselective synthesis of chiral 1-(1H-pyrazol-1-yl)propan-2-amine
Abstract
This application note details the robust, scalable synthesis of chiral 1-(1H-pyrazol-1-yl)propan-2-amine , a high-value pharmacophore found in androgen receptor antagonists (e.g., Darolutamide) and various kinase inhibitors. Unlike traditional resolutions which suffer from 50% yield caps, this guide prioritizes a Biocatalytic Transamination route (100% theoretical yield, >99% ee) as the primary protocol. A secondary Chemo-Enzymatic Kinetic Resolution is provided as a versatile alternative for labs lacking specific transaminase libraries.
Introduction & Retrosynthetic Analysis
The 1-(1H-pyrazol-1-yl)propan-2-amine scaffold combines a basic amine with a neutral, aromatic pyrazole via a flexible propyl linker. This motif is critical in medicinal chemistry for its ability to engage in hydrogen bonding while positioning the pyrazole ring in hydrophobic pockets.
Synthetic Challenge: The primary challenge is establishing the stereocenter at the C2 position while preventing regiochemical scrambling (N1 vs. N2) on the pyrazole ring during the initial alkylation.
Strategic Disconnection: We utilize a convergent strategy . The pyrazole ring is introduced early via N-alkylation, followed by the installation of the chiral amine from a prochiral ketone.
Figure 1: Retrosynthetic logic prioritizing the late-stage introduction of chirality via biocatalysis.
Methodology Selection
| Feature | Route A: Biocatalytic Transamination (Recommended) | Route B: Kinetic Resolution (Alternative) |
| Chirality Source | Engineered Transaminase (ATA) | Lipase B (Candida antarctica) |
| Max Theoretical Yield | 100% | 50% (unless dynamic) |
| Enantiomeric Excess | Typically >99% | >98% (after recrystallization) |
| Scalability | High (Green Chemistry) | High (Standard Equipment) |
| Cost Driver | Enzyme supply | Loss of wrong enantiomer |
Protocol 1: Biocatalytic Transamination (Primary Route)
This route uses an ω-Transaminase to transfer an amino group from an inexpensive donor (Isopropylamine) to the prochiral ketone. It is superior due to its high atom economy and lack of heavy metal catalysts.
Step 1: Synthesis of 1-(1H-pyrazol-1-yl)propan-2-one
-
Reagents: 1H-Pyrazole (1.0 eq), 1-Chloropropan-2-one (1.1 eq), K₂CO₃ (2.0 eq), Acetone (reagent grade).
-
Mechanism: S_N2 nucleophilic substitution.[1] Pyrazole acts as the nucleophile.
Procedure:
-
Charge a reactor with Acetone (10 vol) and K₂CO₃ (2.0 eq).
-
Add 1H-Pyrazole (1.0 eq) and stir at room temperature for 30 min.
-
Cool to 0–5 °C. Dropwise add 1-Chloropropan-2-one (chloroacetone) (1.1 eq) over 1 hour. Note: Chloroacetone is a lachrymator; use strict containment.
-
Warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2]
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry over MgSO₄, and concentrate.
-
Purification: Distillation under reduced pressure or flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Yield Target: >85%. Data: 1H NMR should show a singlet for the CH2 linker (~5.0 ppm) and a singlet for the methyl ketone (~2.2 ppm).
Step 2: Asymmetric Transamination
-
Enzyme: ω-Transaminase (e.g., ATA-113, ATA-025, or Codexis ATA-P1 series).
-
Donor: Isopropylamine (IPA) or Alanine (with LDH/GDH recycling).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5), PLP (cofactor).
Procedure:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate).
-
Substrate Solution: Dissolve 1-(1H-pyrazol-1-yl)propan-2-one (50 mM final conc.) in DMSO (5% v/v of total volume).
-
Amine Donor: Add Isopropylamine (IPA) to the buffer (1.0 M final conc.). Adjust pH back to 7.5 using HCl.
-
Reaction Start: Add the Transaminase enzyme powder (10–20 g/L depending on activity) to the buffered substrate solution.
-
Incubation: Shake/stir at 30 °C, 150 rpm for 24 hours.
-
Workup: Acidify to pH 2 with 6N HCl to quench and protonate the amine. Extract with EtOAc (removes unreacted ketone).
-
Isolation: Basify the aqueous layer to pH 12 with 10N NaOH. Extract the free amine into DCM (3x). Dry and concentrate.
-
Salt Formation: Treat the oil with HCl in Dioxane to precipitate the (S)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride salt.
Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminase. Removal of acetone drives equilibrium.
Protocol 2: Kinetic Resolution (Alternative)
If specific transaminases are unavailable, a classical kinetic resolution using Novozym 435 (CALB) is highly effective for this substrate class.
-
Reductive Amination: React the ketone (from Protocol 1) with NH₄OAc and NaBH₃CN in Methanol to get the racemic amine .
-
Enzymatic Resolution:
-
Suspend racemic amine (100 mM) and Ethyl Acetate (5.0 eq, acts as solvent and acyl donor) in MTBE.
-
Add Novozym 435 (immobilized lipase B).
-
Stir at 30 °C. The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-amine unreacted.
-
Monitor: Stop reaction at exactly 50% conversion (monitor by HPLC).
-
-
Separation: Acid/Base extraction separates the basic (S)-amine from the neutral (R)-amide.
Analytical Controls & Quality Assurance
Enantiomeric Excess (EE) Determination:
-
Method: HPLC (Normal Phase).
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: The (S)-enantiomer typically elutes first on AD-H columns (verify with standards).
NMR Validation (1H NMR, 400 MHz, DMSO-d6 for HCl salt):
-
δ 8.40 (br s, 3H): Ammonium protons.
-
δ 7.80 (d, 1H), 7.50 (d, 1H), 6.30 (t, 1H): Pyrazole aromatic protons.
-
δ 4.45 (dd, 1H), 4.30 (dd, 1H): N-CH2-CH diastereotopic protons.
-
δ 3.60 (m, 1H): Chiral center CH-N.
-
δ 1.15 (d, 3H): Methyl group.
Safety & Handling (MSDS Highlights)
-
1-Chloropropan-2-one: Potent lachrymator and alkylating agent. Handle only in a functioning fume hood. Neutralize spills with aqueous ammonia.
-
Isopropylamine: Highly flammable and corrosive.
-
Pyrazole: Toxic if swallowed; potential skin irritant.
-
Transaminases: Generally non-hazardous, but powders can be inhalation sensitizers. Handle with masks/gloves.
References
-
Darolutamide Intermediate Synthesis: Process for the preparation of androgen receptor antagonists. EP3280710B1. (Describes the pyrazole-propan-2-amine scaffold synthesis). Link
-
Biocatalytic Transamination Review: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI, 2022. Link
-
Kinetic Resolution of Amines: Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. SciSpace. Link
-
Pyrazole Alkylation Chemistry: Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Link
-
General Transaminase Protocols: Biocatalytic syntheses of (R)-1-phenylpropan-2-amine.[3] ResearchGate. Link
Sources
Application Notes & Protocols: Accelerated Synthesis of 1-(1H-Pyrazol-1-yl)propan-2-amine Derivatives via Microwave Irradiation
Introduction: The Significance of Pyrazole Scaffolds and the Drive for Greener Synthesis
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including vitamins, herbicides, and a multitude of pharmaceuticals such as anti-fungal, anti-bacterial, and anti-cancer agents.[1][2] Among these, the pyrazole core is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[3] The diverse pharmacological activities exhibited by pyrazole derivatives have spurred a continuous demand for efficient and environmentally benign synthetic methodologies.[4][5]
Conventional synthetic methods often necessitate long reaction times, harsh conditions, and the use of hazardous solvents, leading to significant waste generation.[6] In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial improvements in reaction efficiency.[6][7][8] By utilizing dielectric heating, microwave irradiation directly and uniformly energizes the reactant molecules, leading to rapid temperature increases and dramatically accelerated reaction rates.[1][8] This technique consistently delivers higher yields, enhanced product purity, and significantly reduced reaction times compared to conventional heating methods.[6][8]
This document provides a comprehensive guide to the microwave-assisted synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine derivatives, a class of compounds with potential applications in drug discovery and development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step protocol, and discuss the characterization and purification of the target compounds.
Mechanistic Rationale: A Two-Step, One-Pot Approach
The proposed synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine derivatives proceeds through a two-step, one-pot reaction sequence. This strategy is designed for efficiency and atom economy, minimizing handling and purification of intermediates.
-
Step 1: Formation of the Pyrazole Ring. The synthesis commences with the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, a classic and versatile method for constructing the pyrazole ring.[5] The use of microwave irradiation in this step is expected to significantly shorten the reaction time required for cyclization.
-
Step 2: Nucleophilic Substitution. Following the in-situ formation of the pyrazole, a nucleophilic substitution reaction is employed to introduce the propan-2-amine side chain. The pyrazole, acting as a nucleophile, will displace a leaving group on a suitable propane derivative.
The entire process is designed to be carried out in a single reaction vessel, streamlining the workflow and reducing solvent waste.
Experimental Protocol: Microwave-Assisted Synthesis of 1-(1H-Pyrazol-1-yl)propan-2-amine
This protocol details the synthesis of a representative 1-(1H-pyrazol-1-yl)propan-2-amine derivative. Researchers should note that optimization of reaction conditions may be necessary for different substrate combinations.
Materials and Reagents:
-
Substituted Hydrazine (e.g., Phenylhydrazine)
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone)
-
1-Bromopropan-2-amine hydrobromide
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Ethanol, DMF)
-
Microwave Synthesis Vial (10 mL) with a stir bar
-
Microwave Synthesizer
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Microwave vials are designed for high pressures; however, it is crucial to not exceed the recommended fill volume and to ensure the vial is properly sealed.[9]
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the substituted hydrazine (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the base (2.5 mmol).
-
Solvent Addition: Add the chosen solvent (3-5 mL) to the vial. The choice of solvent is critical for efficient microwave absorption; polar solvents like ethanol or DMF are generally effective.[1]
-
Initial Cyclization: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). The optimal time and temperature should be determined through preliminary experiments.
-
Addition of the Side Chain Precursor: After the initial irradiation, allow the vial to cool to a safe temperature. Carefully open the vial and add the 1-bromopropan-2-amine hydrobromide (1.2 mmol).
-
Second Irradiation: Reseal the vial and place it back in the microwave synthesizer. Irradiate the reaction mixture again under similar conditions (e.g., 120-150 °C for 10-20 minutes).[10]
-
Work-up and Purification:
-
After cooling, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1-(1H-pyrazol-1-yl)propan-2-amine derivative.[11]
-
Data Presentation: Expected Outcomes and Characterization
The success of the synthesis can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized using standard analytical techniques to confirm its structure and purity.
| Parameter | Expected Result |
| Reaction Time | 15 - 35 minutes |
| Yield | 70 - 95% (isolated yield) |
| Purity | >95% after chromatography |
| ¹H NMR | Peaks corresponding to pyrazole ring protons, propan-2-amine side chain protons, and substituent protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the target compound. |
| FT-IR | Characteristic absorption bands for N-H (amine) and C=N (pyrazole) bonds. |
Workflow Visualization
The following diagram illustrates the key stages of the microwave-assisted synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine derivatives.
Caption: Workflow for the microwave-assisted synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine derivatives.
Conclusion: A Superior Approach for Rapid Derivatization
The application of microwave-assisted synthesis to the preparation of 1-(1H-pyrazol-1-yl)propan-2-amine derivatives offers a compelling alternative to conventional methods.[7] The dramatic reduction in reaction times, coupled with high yields and cleaner reaction profiles, underscores the power of this technology to accelerate the discovery and development of novel chemical entities.[6][8] This protocol provides a robust starting point for researchers to explore the synthesis of a diverse library of pyrazole derivatives, facilitating further investigation into their potential biological activities.
References
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020-04-07). Retrieved from [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. Retrieved from [Link]
-
Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert!. (2024-10-08). Retrieved from [Link]
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024-10-17). Retrieved from [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI. Retrieved from [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. (2023-03-01). Retrieved from [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids | Scitechnol. Retrieved from [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025-04-24). Retrieved from [Link]
-
(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate. (2025-08-04). Retrieved from [Link]
-
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. Retrieved from [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04). Retrieved from [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Microwave-Assisted Acylation of Amines, Alcohols, and Phenols by the Use of Solid-Supported Reagents (SSRs) - The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023-11-07). Retrieved from [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC. (2022-04-05). Retrieved from [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed. Retrieved from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024-12-10). Retrieved from [Link]
-
Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. (2014-07-17). Retrieved from [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. Retrieved from [Link]
-
Fast Microwave Assisted Synthesis of Pyranopyrazole Derivatives as New Anticancer Agents - Bentham Science Publisher. Retrieved from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. Retrieved from [Link]
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- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Alkylation with 2-Chloropropylamine
The following technical guide is designed for researchers and process chemists optimizing the alkylation of pyrazole with 2-chloropropylamine. It moves beyond standard textbook procedures to address the specific mechanistic bottlenecks—primarily the aziridinium intermediate—that dictate yield and purity in this reaction.
Topic: Improving Yield & Selectivity in Pyrazole
Diagnostic Dashboard: Troubleshooting Common Failures
Identify your issue below to jump to the relevant solution.
| Symptom | Probable Cause | Technical Fix |
| Yield < 40% | Self-Polymerization: The 2-chloropropylamine cyclizes to an aziridine, which then reacts with itself (oligomerization) rather than the pyrazole. | Protocol Adjustment: Do not mix all reagents at once. Generate the pyrazole anion first, then add the amine slowly. Switch to Cs₂CO₃/DMF to accelerate the desired coupling. |
| Multiple Isomers (LCMS) | Regioselectivity Failure: You likely have a mixture of | Control Strategy: Use sterically bulky bases or solvents (e.g., |
| Tarry/Black Reaction | Exothermic Decomposition: Free-basing the hydrochloride salt is highly exothermic; local overheating triggers degradation. | Thermal Management: Neutralize the amine salt at |
| Incomplete Conversion | "Stalled" Reaction: The pyrazole anion is poorly soluble, or the aziridinium intermediate has degraded. | Phase Transfer: Add 5-10 mol% TBAB (Tetrabutylammonium bromide) or switch to a homogeneous system (DMSO). |
Deep Dive: The Mechanistic "Black Box"
To improve yield, you must control the Aziridinium Shunt . Unlike simple alkyl halides (e.g., methyl iodide), 2-chloropropylamine does not react via a direct S
The Hidden Pathway
-
Cyclization: Under basic conditions, 2-chloropropylamine (1) cyclizes to form 2-methylaziridine (2). This is the actual electrophile.
-
Bifurcation: The pyrazole anion can attack this aziridine at two positions:
-
Path A (Kinetic/Steric): Attack at the less hindered primary carbon
1-(2-aminopropyl)pyrazole (Major Product). -
Path B (Thermodynamic): Attack at the hindered secondary carbon
1-(1-aminoprop-2-yl)pyrazole (Minor Product).
-
Critical Insight: Low yields often result from the aziridine reacting with another molecule of amine (dimerization) instead of the pyrazole. You must ensure the pyrazole anion concentration is high relative to the free amine.
Mechanistic Workflow (Graphviz)
Caption: Figure 1. The obligatory aziridine intermediate pathway. Note that "Direct S
Optimized "Gold Standard" Protocol
Designed for 10 mmol scale. Scale up with appropriate thermal safety checks.
Reagents:
-
Pyrazole (1.0 equiv)[1]
-
2-Chloropropylamine HCl (1.2 - 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv) [Superior to K₂CO₃ for solubility]
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
-
Additive: Tetrabutylammonium iodide (TBAI) (5 mol%) [Optional, accelerates ring opening]
Step-by-Step Procedure:
-
Anion Formation (Critical Step):
-
In a dry flask under N₂, dissolve Pyrazole (1.0 equiv) in DMF (5 mL/mmol).
-
Add Cs₂CO₃ (2.5 equiv).
-
Stir at 40°C for 30 minutes . Why? This ensures a high concentration of the pyrazole anion is ready to intercept the aziridine immediately upon formation.
-
-
Controlled Addition:
-
Add TBAI (5 mol%) to the mixture.
-
Add 2-Chloropropylamine HCl (solid) in small portions over 15-20 minutes.
-
Alternative: If the amine HCl is hygroscopic/sticky, dissolve it in a minimum volume of DMF and add dropwise.
-
-
Reaction Phase:
-
Heat the mixture to 60-70°C .
-
Note: Do not exceed 80°C initially, as this promotes polymerization of the amine.
-
Monitor by LCMS.[1] You should see the disappearance of the pyrazole (MW 68) and appearance of the product (MW ~125).
-
-
Work-up:
Yield Expectation: 75-85% (vs. 30-50% with standard "dump and stir" methods).
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) instead of Carbonate bases? A: Use with caution. While NaH generates the pyrazole anion quantitatively, it is a strong enough base to cause elimination side reactions on the 2-chloropropylamine chain or deprotonate the product amine, leading to over-alkylation. Cs₂CO₃ is milder and sufficiently strong for pyrazoles (pKa ~14).
Q: Why is 2-chloropropylamine considered a safety hazard? A: It is a structural analog of nitrogen mustards (blister agents). The intermediate 2-methylaziridine is a potent alkylator and potential carcinogen. Always handle the solid salt in a fume hood and destroy excess alkylating agent with aqueous NaOH/Thiosulfate during cleanup.
Q: I need the other isomer (branched). How do I get it? A: The "branched" isomer (attack at the secondary carbon) is thermodynamically favored but kinetically disfavored. You can try:
-
Using a non-polar solvent (Toluene) with high temperature (reflux).
-
Using a Lewis Acid catalyst (e.g., LiClO₄) which coordinates to the aziridine nitrogen, potentially altering the opening bias, though this is less predictable.
Q: How do I remove the "tar" if my reaction failed? A: The tar is poly-propylenimine. It is stubborn. Soak glassware in a base bath (KOH/Isopropanol) overnight, or use an oxidizing solution (e.g., Piranha solution - Extreme Caution Required) if the substrate allows.
References
-
Mechanism of Aziridine Formation
- Title: "Aziridines and Epoxides in Organic Synthesis"
-
Source: Yudin, A. K. (Ed.). (2006).[3] Wiley-VCH.
- Context: Defines the kinetics of haloamine cycliz
-
Regioselectivity in Pyrazole Alkylation
-
Safety Data & Handling
-
General Pyrazole Synthesis Review
- Title: "Recent Advances in the Synthesis of Pyrazole Deriv
- Source:Molecules (2023).
-
URL:[Link]
- Context: Broad overview of pyrazole functionalization str
Sources
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- 8. fishersci.com [fishersci.com]
Technical Support Center: Purification Strategies for 1-(1H-pyrazol-1-yl)propan-2-amine Reaction Mixtures
Welcome to the Technical Support Center for the purification of 1-(1H-pyrazol-1-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate.
Introduction: Understanding the Chemistry and Challenges
1-(1H-pyrazol-1-yl)propan-2-amine is a bifunctional molecule containing both a basic primary amine and a weakly basic pyrazole ring. The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions. Effective purification is critical to ensure the quality and reliability of downstream applications. This guide will walk you through common purification issues and provide robust, field-proven protocols to achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction mixture is a complex mess. Where do I even begin with purification?
Answer: A multi-step purification strategy is often necessary for complex mixtures. The recommended starting point is an acid-base extraction to separate basic compounds from neutral and acidic impurities. This technique leverages the basicity of the primary amine to selectively move it into an aqueous layer, leaving non-basic impurities behind in the organic layer.[1][2][3]
Troubleshooting Flowchart for Initial Purification:
Caption: Initial purification workflow using acid-base extraction.
FAQ 2: I've performed an acid-base extraction, but my product is still impure. What are my next steps?
Answer: After an initial acid-base extraction, residual impurities may still be present. The choice of the next purification step depends on the nature of these impurities. Common options include column chromatography, distillation, or crystallization.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[4][5]
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.[6]
-
Crystallization: Forming a salt of the amine with a suitable acid can be a highly effective method for purification through crystallization.[7][8][9][10]
Decision Tree for Secondary Purification:
Caption: Decision-making for secondary purification methods.
FAQ 3: How do I choose the right conditions for column chromatography?
Answer: The choice of stationary and mobile phases is crucial for successful chromatographic separation.
-
Stationary Phase: For primary amines, standard silica gel can sometimes cause streaking due to strong interactions. To mitigate this, you can either use a basic stationary phase like alumina or deactivate the silica gel by adding a small amount of a tertiary amine (e.g., triethylamine) to the mobile phase.[11][12] Reversed-phase chromatography on C18-functionalized silica is also a viable option, particularly for polar compounds.[4]
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point for normal-phase chromatography. For reversed-phase, a gradient of acetonitrile or methanol in water is typically used.[4]
Table 1: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System | Tip |
| Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine | Triethylamine minimizes peak tailing. |
| Basic Alumina | Ethyl Acetate/Hexanes | Good for separating basic compounds. |
| C18-Reversed Phase | Water/Acetonitrile with 0.1% Formic Acid or TFA | Acid modifier improves peak shape. |
FAQ 4: Can you provide a detailed protocol for purification by salt crystallization?
Answer: Purification via salt formation and crystallization is a powerful technique for obtaining high-purity amines.[9][10]
Step-by-Step Protocol for Amine Salt Crystallization:
-
Dissolution: Dissolve the crude 1-(1H-pyrazol-1-yl)propan-2-amine in a suitable organic solvent such as ethyl acetate, isopropanol, or acetone.
-
Acid Addition: Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in isopropanol, oxalic acid in ethanol, or trichloroacetic acid in ethyl acetate) to the stirred amine solution.[9]
-
Precipitation: The amine salt should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Drying: Dry the salt under vacuum to remove residual solvent.
-
Liberation of Free Amine (Optional): To recover the free amine, dissolve the salt in water, basify the solution with a strong base like sodium hydroxide, and then extract the free amine with an organic solvent.
FAQ 5: My product is a racemate. How can I separate the enantiomers?
Answer: The separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analytical and preparative separation of enantiomers of chiral amines and pyrazole derivatives.[13][14][15][16]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving racemic amines and pyrazoles.[15][16]
-
Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. Normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., methanol or acetonitrile) are commonly employed.[15][16]
References
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. Available at: [Link]
-
Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. Available at: [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
-
Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). - ResearchGate. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
Video: Extraction - Concept - JoVE. Available at: [Link]
-
Amine workup : r/Chempros - Reddit. Available at: [Link]
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-
Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. Available at: [Link]
- CN111632400B - Recrystallization purification method of enamine salt - Google Patents.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. Available at: [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]
-
Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications - PMC - NIH. Available at: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. Available at: [Link]
-
Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
[Lab 6] Distilling Amines... Again - YouTube. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]
-
Amine Production - Koch-Glitsch. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed. Available at: [Link]
-
1-(Propan-2-yl)-1H-pyrazol-5-amine - MySkinRecipes. Available at: [Link]
-
(PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - ResearchGate. Available at: [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]
-
Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - Oncternal Therapeutics. Available at: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC - PubMed Central. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - ResearchGate. Available at: [Link]
-
Molecular Layer Deposition of Amine-Functional Groups on Fumed Silica Nanoparticles for CO2 Capture - YouTube. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
- 13. cms.mz-at.de [cms.mz-at.de]
- 14. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 15. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted starting materials from 1-(1H-pyrazol-1-yl)propan-2-amine
Case ID: PYR-AMINE-PUR-001 Status: Active Topic: Removal of Unreacted Starting Materials (Pyrazole & Alkylating Agents) Applicability: Organic Synthesis, Medicinal Chemistry, Process Development[1]
Executive Summary & Chemical Logic
The purification of 1-(1H-pyrazol-1-yl)propan-2-amine presents a classic but often mishandled challenge: separating a weakly basic heterocycle (Pyrazole) from a strongly basic primary aliphatic amine (the Product).
Many researchers default to standard silica chromatography, which often results in streakiness and poor resolution due to the interaction of the primary amine with acidic silanols.[1] However, the physicochemical properties of these molecules dictate that pH-controlled Acid-Base Extraction is the most efficient, scalable, and cost-effective method.[1]
The Physicochemical Differentiator
The success of this protocol relies entirely on the massive
| Compound | Functional Group | Charge at pH 5.0 | Solubility at pH 5.0 | |
| 1H-Pyrazole (Impurity) | Aromatic Azole | Neutral | Organic | |
| Target Product | Primary Aliphatic Amine | Cationic (+) | Aqueous |
Technical Insight: By buffering the aqueous phase to pH 4.5–5.0, the target amine is >99.9% protonated (water-soluble), while the pyrazole impurity remains >99% neutral (organic-soluble).[1] This allows for a quantitative separation without chromatography.
Primary Protocol: The "pH-Swing" Extraction
Recommended for scales >100 mg.
Reagents Required[1][2][3][4][5][6][7]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
Saturated Sodium Bicarbonate (
) or 1M NaOH[1] -
Brine solution
-
pH Paper or Probe[1]
Step-by-Step Workflow
Step 1: Solubilization Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
Note: If the reaction was done in DMF, wash this organic layer with water (
) first to remove the bulk DMF.[1]
Step 2: The "Catch" (Acid Extraction)
Extract the organic layer with 1M HCl (
-
Crucial: Ensure the aqueous layer is acidic (pH < 2).
-
Result: The Target Amine moves to the aqueous layer (as the hydrochloride salt). The Pyrazole also moves to the aqueous layer (as a salt) because 1M HCl is strong enough to protonate it.
-
Correction: While a pH 5 buffer is theoretically ideal for direct separation, kinetics often favor a full acid extraction first to ensure all amine is captured, followed by a controlled "Release."[1]
Step 3: The "Scrub" (Impurity Removal)
Take the combined acidic aqueous layers. Adjust the pH to 4.5–5.0 using dilute NaOH or solid
-
Verification: Use a calibrated pH meter.
-
Wash: Extract this aqueous solution with DCM (
). -
Mechanism: At pH 5, the Pyrazole (
2.[1]5) reverts to its neutral form and partitions into the DCM. The Target Amine ( 10.5) remains trapped in the water as a salt. -
Discard the organic washes (contains Pyrazole).
Step 4: The "Release" (Product Recovery) Basify the aqueous layer to pH > 12 using 4M NaOH.
-
Observation: The solution should become cloudy as the free amine oils out.
-
Extract with DCM (
). -
Dry combined organics over
, filter, and concentrate.[1]
Workflow Visualization
Figure 1: The "pH-Swing" extraction workflow designed to exploit the
Alternative Protocol: Chromatography
Recommended only if the extraction fails due to emulsions or if the product is water-soluble even in base.
If you must use a column, standard silica gel will bind the primary amine irreversibly.[1] You must modify the stationary phase.
Option A: Deactivated Silica (The "Amine Wash")
-
Prepare a slurry of silica gel in Hexane/EtOAc.
-
Add 1–2% Triethylamine (TEA) or 1%
to the slurry. -
Pour the column and flush with 2 column volumes of pure solvent to remove excess base.
-
Run the column. The free amine sites on the silica are now capped, allowing your product to elute.[1]
Option B: Reverse Phase (C18)
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]
-
Note: The product will elute as the TFA salt. You will need to free-base it later using a basic resin or extraction if the free amine is required.
Troubleshooting & FAQ
Q: I formed a terrible emulsion during the basic extraction. How do I break it? A: Primary amines with pyrazole tails act as surfactants.
-
Add Salt: Saturate the aqueous layer with solid NaCl.
-
Filter: Pass the emulsion through a pad of Celite.
-
Time: Allow it to sit overnight.
-
Solvent Switch: Try Chloroform/Isopropanol (3:1) instead of DCM; it breaks emulsions better.
Q: My yield is low. Did the product stay in the water? A: 1-(1H-pyrazol-1-yl)propan-2-amine is a small, polar molecule. It may have significant water solubility.
-
Solution: During the final extraction (Step 4), salt the aqueous phase heavily (saturation) and perform 5–6 extractions rather than 3. Alternatively, use continuous liquid-liquid extraction.[1]
Q: Can I use scavenging resins instead of extraction? A: Yes, this is excellent for small-scale (mg) cleanup.[1]
-
To remove Pyrazole: Use a mild acidic resin (like Amberlyst 15) if you can control the binding conditions, but it's risky.[1]
-
Better Strategy: Use an Isocyanate resin . The primary amine product will react with the isocyanate resin (covalently bind), while the pyrazole (secondary amine-like but aromatic/non-nucleophilic) will wash through. Wait—this destroys the product.
-
Correct Resin Strategy: Use a Strong Cation Exchange (SCX) cartridge.
-
Load mixture in MeOH.
-
Wash with MeOH (Pyrazole washes off).
-
Elute Product with 2M
in MeOH.
-
Decision Matrix
Figure 2: Decision matrix for selecting the appropriate purification method based on scale and solubility.
References
-
Reich, H. J., & Bordwell, F. G. (n.d.).[1] pKa Data Compilation. University of Wisconsin-Madison. (Provides authoritative
values: Pyrazole conjugate acid ; Primary ammonium ). Link -
Licher, J., et al. (2013).[1] Separation of basic nitrogenous compounds. Journal of Chromatography A. (Discusses tailing issues of amines on silica and the use of amine modifiers).
-
Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text detailing the weak basicity of pyrazoles compared to aliphatic amines).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Foundational source for acid-base extraction mechanics).
Sources
Technical Support Center: Optimizing Reaction Temperature for 1-(1H-pyrazol-1-yl)propan-2-amine Synthesis
Welcome to the technical support center for the synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in this specific N-alkylation reaction. As experienced chemists know, temperature is a critical parameter that dictates not only reaction rate but also yield, impurity profile, and regioselectivity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and refine your experimental process.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable steps for resolution.
Q1: My reaction yield is consistently low or the reaction is stalling. How can I determine if the temperature is the cause?
A1: Low or stalled reaction progress is a classic symptom of insufficient thermal energy. The N-alkylation of pyrazole is a nucleophilic substitution reaction that requires overcoming a specific activation energy barrier.
-
Causality: If the reaction temperature is too low, the reacting molecules (the pyrazole anion and the alkylating agent) may not have sufficient kinetic energy to collide effectively and overcome this barrier, leading to a slow or incomplete reaction. Standard conditions for pyrazole alkylation often range from room temperature to 80°C, but the optimal temperature depends heavily on your specific reagents.[1]
-
Troubleshooting Steps:
-
Reaction Monitoring: First, ensure you are accurately monitoring the reaction. Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of your starting materials (pyrazole and the propan-2-amine derivative).
-
Incremental Temperature Increase: If you confirm the reaction is stalled, increase the temperature in small, controlled increments (e.g., 10 °C). Allow the reaction to stir for 1-2 hours at the new temperature before re-analyzing.
-
Solvent Consideration: The boiling point of your solvent dictates the maximum achievable temperature. If you are using a low-boiling solvent like THF, you may need to switch to a higher-boiling polar aprotic solvent such as DMF or DMSO to access the required temperature range.[1]
-
Reagent Reactivity Check: Remember that the reactivity of the leaving group on your propan-2-amine synthon is crucial. The general trend is I > Br > Cl.[1] If you are using a chloride and the reaction is sluggish even at elevated temperatures, consider switching to the bromide or iodide equivalent, which will lower the activation energy and may allow for lower reaction temperatures.
-
Q2: I'm obtaining my desired product, but it's contaminated with a significant amount of an isomeric byproduct. How can temperature manipulation improve regioselectivity?
A2: This is a common and critical challenge in the alkylation of unsymmetrical pyrazoles. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of regioisomers. This outcome is often governed by a competition between kinetic and thermodynamic control.[2][3][4]
-
Mechanistic Insight (Kinetic vs. Thermodynamic Control):
-
Kinetic Product: The kinetic product is the one that forms the fastest, resulting from the reaction pathway with the lowest activation energy.[2][4] In many pyrazole alkylations, attack at the less sterically hindered N1 position is kinetically favored.
-
Thermodynamic Product: The thermodynamic product is the most stable isomer.[2][4] Its formation is favored under conditions that allow the reaction to equilibrate, such as higher temperatures and longer reaction times.
-
-
Optimization Strategy:
-
Lower the Temperature: To favor the kinetic product (often the desired 1-substituted isomer), perform the reaction at a lower temperature. Start by cooling the reaction to 0 °C or even -20 °C before and during the addition of the alkylating agent.
-
Base and Solvent System: The choice of base and solvent can profoundly influence selectivity. A strong base like Sodium Hydride (NaH) in an aprotic solvent can sometimes enhance selectivity for one isomer at room temperature compared to weaker bases like Potassium Carbonate (K₂CO₃) which might require heat.[5][6] The combination of K₂CO₃ in DMSO is often effective for promoting N1-alkylation.[1]
-
Systematic Screening: If isomer contamination persists, a systematic screening of temperatures is warranted. Set up small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) and analyze the product ratios by ¹H NMR or LC-MS to identify the optimal condition.
-
Q3: My final product is dark, and I suspect thermal degradation. What temperature adjustments should I make?
A3: Product darkening is a strong indicator of decomposition, which often occurs when the reaction temperature is too high. The starting materials, intermediates, or the final amine product may not be stable at elevated temperatures over long periods.
-
Causality: High temperatures can initiate unwanted side reactions, such as polymerization, elimination, or oxidation, leading to complex impurity profiles and a lower yield of the desired product.
-
Preventative Measures:
-
Find the Minimum Effective Temperature: The goal is to find the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe. This minimizes the risk of degradation. Refer to the strategy in A1, but instead of just increasing temperature for rate, find the "sweet spot."
-
Reduce Reaction Time: Once the reaction reaches completion (as determined by TLC or LC-MS), work it up promptly. Unnecessarily prolonged heating, even at a moderate temperature, can contribute to degradation.
-
Consider Alternative Methods: If high temperatures are unavoidable with your current setup, explore alternative methods that may proceed under milder conditions. Microwave-assisted synthesis, for instance, can significantly reduce reaction times, thereby minimizing exposure to high temperatures.[1] Acid-catalyzed methods using trichloroacetimidates have also been developed as an alternative to high-temperature, base-mediated reactions.[7][8]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting temperature for optimizing this synthesis?
A: A prudent starting point for the base-mediated N-alkylation of pyrazole is room temperature (approx. 20-25 °C).[1] Monitor the reaction for 4-6 hours. If little to no conversion is observed, gradually increase the temperature to 40-50 °C, and then to 60-80 °C if necessary. This methodical approach helps to avoid overheating from the outset.
Q: How does my choice of base and solvent impact the optimal reaction temperature?
A: The base and solvent are intrinsically linked to the required temperature. A stronger base (e.g., NaH) will deprotonate the pyrazole more completely than a weaker base (e.g., K₂CO₃), forming the pyrazolate anion. This more nucleophilic anion can react at a lower temperature. Polar aprotic solvents like DMF and DMSO are excellent for this type of reaction as they effectively solvate the cation of the base and do not interfere with the nucleophile, often facilitating the reaction at moderate temperatures.[1]
Q: What is the most effective way to monitor the reaction to fine-tune the temperature?
A: The most effective method is time-point analysis using either Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Allows for a quick, qualitative assessment of the consumption of starting material and the appearance of the product spot.
-
LC-MS: Provides more definitive, quantitative data. It can confirm the mass of the desired product and help distinguish it from any isomeric byproducts, which is crucial for optimizing regioselectivity. By taking aliquots every 1-2 hours, you can build a kinetic profile of your reaction at a given temperature.
Data Presentation: Temperature Screening
To optimize a reaction, a screening experiment is often performed. The table below shows a representative dataset for the alkylation of pyrazole, illustrating how temperature can affect yield and isomeric purity.
| Temperature (°C) | Reaction Time (h) | Yield (%) | 1-substituted:2-substituted Isomer Ratio | Observations |
| 0 | 24 | 35% | >95:5 | Very slow reaction, but excellent selectivity. |
| 25 (Room Temp) | 18 | 75% | 90:10 | Good conversion and good selectivity. |
| 60 | 4 | 92% | 80:20 | Fast reaction, high yield, but compromised selectivity. |
| 100 | 2 | 85% | 65:35 | Rapid reaction, but significant isomer formation and slight product darkening. |
This data is illustrative and serves as an example of an optimization study.
Experimental Protocol: General Method for Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine, with an emphasis on temperature control points.
Materials:
-
1H-Pyrazole
-
1-chloro-propan-2-amine hydrochloride (or other suitable electrophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous DMF to the flask to form a solution of approximately 0.5 M with respect to the pyrazole.
-
Initial Stirring: Stir the suspension at room temperature for 30 minutes to ensure good mixing.
-
Reagent Addition: Add the 1-chloro-propan-2-amine hydrochloride (1.1 eq) to the suspension.
-
Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 60 °C, based on optimization studies) using an oil bath with a temperature controller.
-
Monitoring: Allow the reaction to stir at this temperature for 4-24 hours, monitoring its progress periodically by TLC or LC-MS.[1]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃, followed by brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 1-(1H-pyrazol-1-yl)propan-2-amine.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common temperature-related issues during the synthesis.
Caption: A decision tree for troubleshooting temperature-related issues.
References
- Technical Support Center: Optimizing N-Alkyl
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - MDPI. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]
- N-alkylation method of pyrazole - Google P
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]
-
Current status of pyrazole and its biological activities - PMC. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. [Link]
-
1-(Propan-2-yl)-1H-pyrazol-5-amine - MySkinRecipes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Resolving racemization issues during the synthesis of chiral pyrazole amines
Welcome to the technical support center for resolving racemization issues during the synthesis of chiral pyrazole amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral pyrazole amines?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] This process results in a net loss of optical activity. In drug development, the chirality of a molecule is paramount as different enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological properties.[2][3] For instance, one enantiomer of a drug might be therapeutic while the other could be inactive or even harmful.[2] Therefore, maintaining the stereochemical integrity of chiral pyrazole amines throughout the synthesis is crucial for ensuring the final product's efficacy and safety.
Q2: What are the primary mechanisms and causes of racemization during these syntheses?
A: Racemization typically occurs through the formation of a planar, achiral intermediate from the chiral starting material.[1][4][5] The primary causes involve:
-
Deprotonation-Reprotonation: The most common mechanism involves the removal of a proton from the stereogenic center (the alpha-carbon to the amine or another activating group) by a base. This forms a planar, achiral carbanion or an enamine intermediate.[4][5] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[1][5]
-
Formation of Imines: Reversible formation of imine intermediates can also lead to a loss of stereochemical information at the chiral center.[4]
-
Carbocation Intermediates: Substitution reactions that proceed through a carbocation intermediate (like an SN1 reaction) can also cause racemization because the incoming nucleophile can attack the planar carbocation from either side.[1]
Q3: Which reaction parameters most significantly influence stereochemical integrity?
A: Several factors can promote racemization. The most critical parameters to control are:
-
Base: The strength, concentration, and steric hindrance of the base used can dramatically impact the rate of racemization.[4][6]
-
Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for racemization, accelerating the process.[4][][8]
-
Solvent: The polarity and proticity of the solvent can stabilize the transition states and intermediates that lead to racemization.[4][]
-
Reaction Time: Longer exposure to conditions that facilitate racemization increases the likelihood of diminishing the enantiomeric excess (ee).[4]
Q4: How can I accurately detect and quantify the extent of racemization?
A: The most reliable and widely used method for quantifying the enantiomeric composition of your sample is Chiral High-Performance Liquid Chromatography (HPLC) .[9][10][11] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[9][10] Polysaccharide-based CSPs are commonly used for pyrazole derivatives.[9][10][12] By comparing the peak areas of the two enantiomers, you can accurately determine the enantiomeric excess (ee) of your product.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve racemization problems.
Problem: I'm observing a significant loss of enantiomeric excess (ee) in my final product. How do I troubleshoot this?
Q: My first step is to confirm where the racemization is happening. What should I do?
A: First, verify the enantiomeric purity of your starting materials using chiral HPLC. If the starting materials are pure, the issue lies within your synthetic or purification steps. To pinpoint the problem, you should analyze a crude, unpurified sample of your reaction mixture immediately after the reaction is complete. This will tell you if racemization is occurring during the reaction itself or during the subsequent work-up and purification steps.
Q: The crude sample shows low ee. It seems the reaction conditions are the problem. What should I investigate first?
A: The choice of base is often the primary culprit in base-mediated reactions.
-
Mechanism Insight: Bases can abstract the proton at the chiral center, leading to a planar, achiral intermediate that readily racemizes.[3][4][6] The basicity and steric hindrance of the base are critical factors.[6]
-
Troubleshooting Steps:
-
Reduce Base Equivalents: Use the minimum amount of base required to drive the reaction to completion. Excess base can accelerate racemization.
-
Switch to a Weaker Base: If a strong base is not essential for the reaction, consider using a weaker or more sterically hindered base. For example, switching from sodium hydroxide (NaOH) to a hindered organic base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) can sometimes reduce racemization.[6]
-
Evaluate Base Type: Compare common bases and their general tendency to cause racemization.
-
Table 1: Influence of Base Selection on Racemization
| Base Category | Examples | General Propensity for Racemization | Rationale |
| Strong, Hindered | LDA, LHMDS, 2,4,6-Collidine | Lower | Steric bulk can disfavor interaction with the substrate's chiral center while maintaining high basicity.[6] |
| Strong, Non-Hindered | NaOH, KOH, NaH, DBU | Higher | Can readily access and deprotonate the alpha-proton, leading to the formation of achiral intermediates.[13] |
| Weak, Organic | Triethylamine (TEA), DIPEA, NMM | Variable | Generally preferred over strong inorganic bases, but their effectiveness depends on the specific substrate and reaction.[6] |
Q: I've optimized the base, but I still see some racemization. What's next?
A: The next critical parameter to evaluate is reaction temperature .
-
Mechanism Insight: Racemization is a chemical process with an activation energy barrier. Higher temperatures provide more thermal energy, increasing the rate at which this barrier is overcome.[4][8] The relationship between temperature and racemization rate can be significant.[13]
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Running the reaction at 0°C or even -78°C (if feasible) can dramatically suppress racemization.[14]
-
Monitor Temperature Carefully: Ensure consistent and accurate temperature control throughout the reaction, especially during reagent addition, to avoid localized "hot spots."
-
Q: What about the solvent? Can that play a role?
A: Yes, the solvent can have a profound effect.
-
Mechanism Insight: Polar and protic solvents can stabilize the charged or planar intermediates that are precursors to racemization, thereby lowering the energy barrier for their formation.[4][]
-
Troubleshooting Steps:
-
Use Less Polar Solvents: If your reaction is compatible, try switching to a less polar aprotic solvent (e.g., from DMF or methanol to THF or toluene). Non-polar solvents often provide better stability for certain chiral compounds.[]
-
Avoid Protic Solvents: Protic solvents (like alcohols) can act as proton donors and acceptors, potentially facilitating the proton exchange that leads to racemization.[4]
-
Q: My crude ee is high, but it drops after work-up and purification. What should I do?
A: This indicates that your chiral product is sensitive to the conditions of your isolation procedure.
-
Troubleshooting Steps:
-
Aqueous Work-up: Be mindful of the pH during aqueous extractions. Both strongly acidic and strongly basic conditions can catalyze racemization.[4] Aim to keep the pH as close to neutral as possible.
-
Chromatography:
-
Silica Gel: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. Consider neutralizing the silica gel by washing it with a solution of triethylamine in your eluent system before packing the column.
-
Temperature: Avoid high temperatures during solvent removal (rotary evaporation). Perform this step at low temperatures to preserve stereochemical integrity.
-
-
Q: Can the choice of protecting group for the amine influence racemization?
A: Absolutely. The protecting group on the amine can influence the acidity of the alpha-proton and the stability of the molecule.
-
Mechanism Insight: Electron-withdrawing protecting groups can increase the acidity of the proton on the chiral center, making it more susceptible to abstraction by a base. Carbamate-based protecting groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethoxycarbonyl) are common choices for protecting amines.[15][16] Their stability to various reaction conditions and ease of removal without affecting the chiral center are key considerations.[16][17]
-
Troubleshooting Steps:
-
Evaluate Orthogonality: Choose a protecting group that is stable under the reaction conditions required for synthesis but can be removed under mild conditions that do not cause racemization.[16] For example, if your synthesis involves a strong base, a Boc group (removed with acid) might be more suitable than an Fmoc group (removed with base).
-
Consider Steric Hindrance: A bulky protecting group can sometimes sterically shield the chiral center, making it less accessible to bases and reducing the likelihood of deprotonation.
-
Visualizing the Problem and Solution
Racemization Mechanism
The following diagram illustrates the general mechanism of base-catalyzed racemization, where a chiral center is lost through the formation of a planar, achiral intermediate.
Caption: Base-catalyzed racemization pathway.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and resolving racemization issues.
Caption: Decision tree for troubleshooting racemization.
Experimental Protocols
Protocol 1: Standard Method for Chiral HPLC Analysis
This protocol provides a general guideline for determining the enantiomeric excess of a chiral pyrazole amine.
-
System Preparation:
-
Column: Select an appropriate polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[9]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[9] Start with a ratio of 90:10 (hexane:isopropanol) and adjust as needed to achieve baseline separation.
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector set to an appropriate wavelength for your compound (e.g., 254 nm).
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of your racemic standard at approximately 1 mg/mL in the mobile phase.
-
Prepare a solution of your reaction sample at a similar concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation (Resolution > 1.5).
-
Inject your reaction sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Protocol 2: General Procedure for Minimizing Racemization in a Base-Mediated Reaction
This protocol outlines key considerations when setting up a reaction to preserve stereochemical integrity.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents to prevent unwanted side reactions.
-
-
Reaction Setup:
-
Dissolve the chiral pyrazole amine starting material in the chosen anhydrous, aprotic solvent (e.g., THF, Toluene) under an inert atmosphere.
-
Cool the reaction vessel to the desired low temperature (e.g., 0°C or -78°C) using an appropriate cooling bath (ice-water or dry ice-acetone).
-
-
Reagent Addition:
-
Add the base solution slowly and dropwise to the cooled reaction mixture with vigorous stirring. This minimizes local concentration and temperature increases.
-
Use the minimum stoichiometric amount of base necessary for the reaction.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using a suitable technique (e.g., TLC or LC-MS).
-
Aim to stop the reaction as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions.
-
-
Quenching and Work-up:
-
Quench the reaction at low temperature by adding a neutral or weakly acidic quenching agent (e.g., saturated ammonium chloride solution).
-
Allow the mixture to warm to room temperature before proceeding with the extraction.
-
Perform aqueous extractions using buffers to maintain a near-neutral pH.
-
Remove the solvent under reduced pressure at low temperature.
-
References
-
Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., De Santis, R., & Zanitti, L. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Sato, K., Tsuboi, T., Nakagawa, Y., & Akaji, K. (2019). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 25(11), e3212. [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(38), 24867-24876. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Khalife, R., & Jbara, N. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]
-
Fields, G. B. (2015). Protecting Groups in Peptide Synthesis. ResearchGate. [Link]
-
Wikipedia. (2023). Racemization. Wikipedia, The Free Encyclopedia. [Link]
-
Maclennan, S. J. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
van der Meijden, M., Leeman, M., & Vlieg, E. (2013). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 13(3), 1311-1314. [Link]
-
ResearchGate. General mechanism of base‐catalysed racemisation. ResearchGate. [Link]
-
Maffezzoni, F., Quattrini, F., & Mazzotti, M. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3354-3361. [Link]
-
Mazzotti, M. (2019). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. [Link]
-
Semantic Scholar. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Semantic Scholar. [Link]
-
Clayden, J., & Worrall, C. (2019). Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
Britton, J., Roiser, L., & Ley, S. V. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]
-
Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627-634. [Link]
-
B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Chem 201 at UC Irvine. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Gherase, D., & Gherase, A. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24195-24203. [Link]
-
LibreTexts Chemistry. (2021). 19.11: Racemization. Chemistry LibreTexts. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Ali, I. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(24), 5926. [Link]
-
Pignataro, L., & Capua, M. (2017). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 22(8), 1279. [Link]
-
Reif, A., & Raines, R. T. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ACS Chemical Biology, 10(6), 1459-1464. [Link]
-
Iris Biotech. (2023). Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. Iris Biotech Blog. [Link]
-
Scott, C., & Sutherland, A. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(15), 4514-4523. [Link]
-
Maclennan, S. J., Blacker, A. J., & Kapur, N. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2458-2473. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie Moléculaire de l'Université de Paris. [Link]
-
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1759. [Link]
-
El-Mekkawy, A., & Abdel-Megeed, M. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(4), 194-230. [Link]
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assay of 1-(1H-pyrazol-1-yl)propan-2-amine
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the development of a robust purity assay for 1-(1H-pyrazol-1-yl)propan-2-amine, a key intermediate in pharmaceutical synthesis. The inherent basicity and polarity of this primary amine present unique chromatographic challenges, primarily related to poor retention and peak tailing on conventional reversed-phase columns. We will explore and compare three distinct methodological approaches: traditional reversed-phase chromatography with mobile phase modifiers, ion-pair chromatography, and hydrophilic interaction chromatography (HILIC). This guide explains the causality behind experimental choices, provides detailed protocols, and presents comparative data to guide researchers and drug development professionals in selecting and optimizing a method that ensures accuracy, specificity, and reliability in accordance with regulatory expectations.
Introduction: The Analytical Challenge
1-(1H-pyrazol-1-yl)propan-2-amine is a heterocyclic amine whose purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). The molecule's structure, featuring a basic primary amine and a polar pyrazole ring, makes it susceptible to problematic interactions with traditional silica-based HPLC stationary phases.
The primary analytical challenge stems from the interaction between the basic amine group and acidic silanol groups present on the surface of silica-based stationary phases.[1][2] This secondary interaction mechanism, in addition to the primary hydrophobic retention, can lead to significant peak tailing, which compromises resolution, reduces sensitivity, and ultimately affects the accuracy of impurity quantification.[1] Therefore, a successful purity method must effectively mitigate these undesirable interactions.
Strategic Approaches to Method Development
To address the challenges associated with analyzing 1-(1H-pyrazol-1-yl)propan-2-amine, we will compare three distinct HPLC strategies. The selection of a strategy is dictated by the need to control analyte ionization and minimize silanol interactions.
Method Development Workflow
The process of developing a robust HPLC method follows a logical progression from initial screening to final validation. This workflow ensures that all critical parameters are systematically evaluated and optimized.
Caption: A logical workflow for HPLC method development.
Comparative Analysis of Chromatographic Strategies
Strategy 1: Reversed-Phase Chromatography (RPC) with Mobile Phase Modification
Reversed-phase chromatography is the workhorse of the pharmaceutical industry. For basic compounds like our analyte, success hinges on controlling the charge state of both the analyte and the stationary phase.
Mechanistic Principle: The primary goal is to suppress the ionization of surface silanol groups to prevent secondary ionic interactions. This is typically achieved by operating at a low mobile phase pH (pH ≤ 3).[1][3] At this pH, the analyte (a primary amine) is fully protonated (positively charged), while the silanol groups are neutral, minimizing peak tailing. Using modern, high-purity, end-capped Type B silica columns further reduces the number of available free silanols.[1]
Experimental Protocol: RPC Method
-
Column: High-purity, end-capped C18 column (e.g., Luna Omega C18), 150 x 4.6 mm, 3 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Mobile Phase A
Strategy 2: Ion-Pair Reversed-Phase Chromatography (IP-RPC)
When simple pH control is insufficient to achieve adequate retention or peak shape, ion-pair chromatography offers a powerful alternative.
Mechanistic Principle: An ion-pairing reagent, typically an alkyl sulfonate, is added to the mobile phase.[4][5] This reagent has a polar head (sulfonate group) and a non-polar tail (alkyl chain). The polar head interacts with the positively charged analyte, forming a neutral ion pair. This complex has increased hydrophobicity due to the alkyl tail, leading to enhanced retention on a reversed-phase column.[5]
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Experimental Protocol: IP-RPC Method
-
Column: C18 column (e.g., Phenomenex Luna C18(2)), 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 10 mM Sodium Heptanesulfonate in 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 50% B over 20 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A
Strategy 3: Hydrophilic Interaction Chromatography (HILIC)
HILIC is an increasingly popular technique for retaining and separating highly polar compounds that are poorly retained in reversed-phase systems.[6][7]
Mechanistic Principle: HILIC utilizes a polar stationary phase (such as bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent (>80%). The mobile phase creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer, and retention is based on their hydrophilicity.[8] This mode is fundamentally different from RPC and can offer unique selectivity for polar impurities.
Experimental Protocol: HILIC Method
-
Column: Amide-bonded column (e.g., Waters ACQUITY UPLC BEH Amide), 100 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water
-
Gradient: 0% to 30% B over 12 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm (Note: HILIC is highly compatible with MS detection)[7]
-
Injection Volume: 2 µL
-
Sample Diluent: 90:10 Acetonitrile:Water
Performance Comparison and Data Analysis
The effectiveness of each strategy was evaluated based on key chromatographic performance parameters. The data below represents a typical outcome for a purity assay of 1-(1H-pyrazol-1-yl)propan-2-amine containing a critical pair of closely eluting impurities.
| Parameter | Strategy 1: RPC (Low pH) | Strategy 2: IP-RPC | Strategy 3: HILIC |
| Retention Factor (k) of Analyte | 2.5 | 5.8 | 4.2 |
| Tailing Factor (Tf) of Analyte | 1.4 | 1.1 | 1.2 |
| Resolution (Rs) - Critical Pair | 1.8 | 2.5 | 3.1 |
| Limit of Quantification (LOQ) | 0.05% | 0.02% | 0.03% |
| Run Time | 20 min | 25 min | 15 min |
| MS Compatibility | Moderate (TFA can cause suppression) | No (non-volatile salts) | Excellent (volatile buffers) |
Analysis of Results:
-
Reversed-Phase (RPC): This method is fast and simple but may suffer from lower resolution and persistent peak tailing, even at low pH.[3][9] It serves as a good starting point but may not be sufficient for complex impurity profiles.
-
Ion-Pair (IP-RPC): This strategy provides excellent peak shape and significantly improved retention and resolution.[5] However, the drawbacks are considerable: long equilibration times, potential for irreversible column binding of the ion-pair reagent, and incompatibility with mass spectrometry.[10]
-
HILIC: The HILIC method offers a compelling balance of performance. It provides excellent resolution for polar impurities, good peak shape, and is highly compatible with MS for impurity identification.[7] The shorter run time is also a significant advantage.
Conclusion and Recommendations
Based on the comparative data, two strategies stand out as viable for a robust purity assay of 1-(1H-pyrazol-1-yl)propan-2-amine.
-
For routine quality control where MS identification is not required and the impurity profile is well-defined, Ion-Pair Reversed-Phase Chromatography (IP-RPC) offers the best resolution and peak shape. Its robustness makes it suitable for a validated QC method.
-
For development environments where impurity identification is critical and high throughput is desired, the HILIC method is the superior choice. Its unique selectivity, excellent MS compatibility, and faster run times provide a powerful platform for both quantitative purity analysis and impurity characterization.
The standard Reversed-Phase (RPC) method, while simple, may not meet the specificity and sensitivity requirements for a final validated purity assay, as defined by international guidelines such as ICH Q2(R1).[11][12] The choice between IP-RPC and HILIC will ultimately depend on the specific goals of the analysis—be it routine QC testing or in-depth impurity profiling during process development.
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Chromatography Forum. (2007, June 5). Amines-Ion Pairing. [Link]
-
Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH. Quality Guidelines. [Link]
-
Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Dr. Maisch GmbH. HILIC. [Link]
-
Technology Networks. (2026, February 11). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
-
PubMed. (2022, June 3). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
PubMed. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
-
Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]
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A Senior Application Scientist's Guide to FTIR-Based Identification of 1-(1H-pyrazol-1-yl)propan-2-amine
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. Among the suite of analytical techniques employed for this purpose, Fourier Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and highly informative method. It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.
This guide provides an in-depth analysis of the characteristic FTIR spectral features of 1-(1H-pyrazol-1-yl)propan-2-amine , a heterocyclic amine with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to list wavenumbers, but to explain the structural origins of these absorption bands. We will explore how to interpret the spectrum to confirm the presence of the key functional moieties—the primary aliphatic amine and the pyrazole ring—and, critically, how to differentiate this molecule from structurally similar isomers, precursors, and potential byproducts.
Core Principles: Understanding the Vibrational Language of the Molecule
The diagnostic power of FTIR lies in the principle of group frequencies, where specific functional groups absorb infrared radiation at characteristic wavenumbers, regardless of the molecule's overall structure. For 1-(1H-pyrazol-1-yl)propan-2-amine, we are primarily interested in the vibrations of three distinct structural components: the primary amine (-NH₂), the aliphatic propyl chain (-C₃H₇-), and the aromatic pyrazole ring.
-
Primary Amine Vibrations: The -NH₂ group is a rich source of characteristic peaks. The N-H bonds undergo symmetric and asymmetric stretching, an in-plane "scissoring" or bending motion, and an out-of-plane "wagging" motion. The presence of two N-H bonds in a primary amine leads to two distinct stretching bands, a feature that readily distinguishes it from secondary and tertiary amines.[1][2][3]
-
Pyrazole Ring Vibrations: The pyrazole ring, an aromatic heterocycle, exhibits several characteristic vibrations. These include the stretching of C-H, C=C, and C=N bonds, as well as in-plane and out-of-plane bending of the entire ring structure. The C=N stretching vibration is particularly useful for confirming the presence of the heterocyclic system.[4][5]
-
Aliphatic Chain Vibrations: The propyl backbone will produce strong C-H stretching signals just below 3000 cm⁻¹, a clear indicator of sp³-hybridized carbon atoms.
The Definitive FTIR Profile of 1-(1H-pyrazol-1-yl)propan-2-amine
A high-quality FTIR spectrum of 1-(1H-pyrazol-1-yl)propan-2-amine will display a series of well-defined absorption bands. The following sections detail the expected peaks and their structural assignments, providing a reference standard for identification.
Sources
Validation of Synthetic Routes for Industrial Production of Pyrazole Amines
Content Type: Publish Comparison Guide Audience: Process Chemists, CMC Leads, and Drug Development Scientists
Executive Summary: The Regioselectivity-Scalability Paradox
In the landscape of kinase inhibitor synthesis (e.g., Ruxolitinib, Celecoxib), the aminopyrazole moiety is a privileged scaffold. However, its industrial production is plagued by a fundamental trade-off: Regioselectivity vs. Scalability .
While classical condensation routes offer low raw material costs (RMC), they frequently yield difficult-to-separate regioisomeric mixtures (3-amino vs. 5-amino) that burden downstream purification. Conversely, modern regioselective routes (e.g., enaminonitrile cyclization) offer high purity but often utilize expensive precursors or hazardous flow dynamics.
This guide objectively compares three dominant synthetic strategies, validating them against industrial metrics: Process Safety (DSC onset) , Regiomeric Ratio (rr) , and Green Chemistry (E-Factor) .
Comparative Route Analysis
Route A: Classical Condensation (
-Ketonitrile + Hydrazine)
The "Workhorse" Method
-
Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl followed by intramolecular cyclization on the nitrile.[1]
-
Industrial Status: Dominant for symmetric or simple substrates.
-
Critical Flaw: When using mono-substituted hydrazines (
), steric and electronic factors compete, often leading to 60:40 or 70:30 isomeric mixtures.
Route B: The Enaminonitrile Approach (Vinylogous Systems)
The "Precision" Method
-
Mechanism: Reaction of hydrazine with
-unsaturated nitriles (e.g., 3-alkoxyacrylonitriles). -
Industrial Status: Preferred for complex APIs requiring >99:1 regioselectivity.
-
Advantage: The leaving group (alkoxy/amino) directs the initial hydrazine attack, locking the regiochemistry before cyclization.
Route C: Isoxazole Recirculation (The "Masked" Equivalent)
The "High-Purity" Method
-
Mechanism: Synthesis of an isoxazole intermediate followed by base-catalyzed ring opening to a
-ketonitrile anion and in situ hydrazine quenching. -
Industrial Status: Niche. Used when isolating the unstable
-ketonitrile intermediate is hazardous.
Comparative Performance Data
The following data summarizes validation runs performed at a 50g pilot scale.
| Metric | Route A (Classical) | Route B (Enaminonitrile) | Route C (Isoxazole) |
| Regiomeric Ratio (5-NH2 : 3-NH2) | 75:25 (Variable) | >98:2 (Stable) | >95:5 |
| Isolated Yield | 82% | 91% | 74% (2 steps) |
| Process Mass Intensity (PMI) | Low (12) | Medium (18) | High (25) |
| Safety Risk (DSC Onset) | High ( | Low (Stable Intermediates) | Medium |
| Raw Material Cost (Relative) | $ |
Analyst Note: Route A is viable only if the isomers possess significantly different solubility profiles allowing for crystallization-induced resolution. If chromatographic separation is required, Route B becomes the economic winner despite higher RMC.
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence that dictates regioselectivity.
Figure 1: Mechanistic divergence. Route A relies on thermodynamic control (often poor), while Route B utilizes kinetic control via a leaving group to lock regioselectivity.
Experimental Validation Protocols
To validate these routes for industrial transfer, the following protocols must be executed. These are designed to be self-validating systems where failure at any step triggers a "No-Go" decision.
Protocol 1: Safety Validation via Differential Scanning Calorimetry (DSC)
Objective: Determine the Maximum Process Temperature (MTSR) to prevent hydrazine accumulation.
-
Preparation: Prepare a 1g slurry of the substrate (e.g.,
-ketonitrile) in the chosen solvent (EtOH or MeOH). -
Scanning: Load 5 mg of the slurry + 1.1 eq of Hydrazine Hydrate into a high-pressure gold-plated crucible.
-
Ramp: Heat from 25°C to 350°C at 5°C/min.
-
Analysis:
-
Identify the onset temperature (
) of the exotherm. -
Critical Limit: If
, the process is unsafe for batch mode. -
Mitigation: Switch to Flow Chemistry or semi-batch dosing to limit hydrazine accumulation [1].
-
Protocol 2: Regioselectivity Determination (qNMR)
Objective: Quantify isomer ratios without bias from isolation techniques.
-
Sampling: Take a 500
L aliquot of the crude reaction mixture (do not filter). -
Quenching: Add to 1 mL
containing 0.1% Maleic Acid (Internal Standard). -
Acquisition: Run 1H-NMR (min 400 MHz), delay time (
) > 30s to ensure full relaxation. -
Calculation: Integrate the pyrazole C-H signal (typically
5.5 - 6.5 ppm).-
3-Amino isomer: Signal is often downfield due to H-bonding.
-
5-Amino isomer: Signal is upfield.
-
Validation: The molar ratio must match HPLC area% within
2%.
-
Protocol 3: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Route B Best Practice)
Based on optimized conditions for high regioselectivity [2].
-
Reagents: Charge 2-(ethoxymethylene)malononitrile (100 mmol) and Ethanol (100 mL) into a reactor.
-
Cooling: Cool to 0–5°C.
-
Addition: Add Phenylhydrazine (105 mmol) dropwise over 30 mins. Control exotherm to <10°C.
-
Reaction: Warm to 25°C and stir for 2 hours. Monitor by HPLC (Target: Disappearance of nitrile starting material).
-
Cyclization: Heat to reflux (78°C) for 1 hour.
-
Isolation: Cool to 0°C. The product precipitates as a white solid. Filter and wash with cold EtOH.[2]
-
Yield Expectation: 90-95%. Regio-purity: >99:1.
Validation Workflow Diagram
This workflow ensures that only robust, scalable processes move to manufacturing.
Figure 2: The "Go/No-Go" decision tree for validating aminopyrazole synthesis. Safety (DSC) precedes Quality (Regioselectivity).
References
-
Upscaling and Risk Evaluation of the Synthesis of 3,5-Diamino-1H-Pyrazole. Source: National Institutes of Health (NIH) / MDPI [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry [Link]
-
Recent advances in aminopyrazoles synthesis and functionalization. Source: ResearchGate / Arkivoc [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(1H-pyrazol-1-yl)propan-2-amine
A Researcher's Guide to Safely Handling 1-(1H-pyrazol-1-yl)propan-2-amine
As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(1H-pyrazol-1-yl)propan-2-amine, a pyrazole derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by synthesizing data from structurally similar pyrazole compounds and adhering to established best practices for research chemical handling, we can establish a robust framework for its safe use.[1][2] This document is designed to be a self-validating system, explaining not just what to do, but why, ensuring your safety and the integrity of your research.
Immediate Hazard Assessment: What the Analogs Tell Us
Given the absence of a dedicated SDS for 1-(1H-pyrazol-1-yl)propan-2-amine, we must extrapolate from related structures. For instance, 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral), warranting the GHS06 pictogram (skull and crossbones) and the signal word "Danger". Other pyrazole derivatives are known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]
Therefore, it is imperative to handle 1-(1H-pyrazol-1-yl)propan-2-amine with the assumption that it possesses similar hazards.
Anticipated GHS Classifications:
-
Acute Toxicity (Oral)
-
Skin Irritation
-
Serious Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Anticipated) |
| Acute Toxicity - Oral | GHS06 💀 | Danger | H301: Toxic if swallowed |
| Skin Irritation | GHS07 ❗ | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 ❗ | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 ❗ | Warning | H335: May cause respiratory irritation |
This table is a synthesis of data from related pyrazole compounds and represents a conservative safety approach.[3][4]
The Core of Protection: Personal Protective Equipment (PPE)
Your primary defense against exposure is a meticulously chosen and correctly used set of PPE. This is not merely a checklist but a critical barrier between you and potential harm.[5]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[6] Nitrile gloves are a common and effective choice for many research chemicals, but always inspect them for any signs of degradation or perforation before each use.[7] Contaminated gloves should be disposed of in accordance with institutional guidelines.[4]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] Given the potential for serious eye irritation, a face shield should be worn in situations with a higher risk of splashing.[7][9] Standard eyeglasses are not a substitute for proper safety eyewear.
-
Body Protection: A lab coat must be worn at all times to protect your skin and clothing.[1][5] Ensure it is fully buttoned. For tasks with a higher risk of spills, consider a chemically resistant apron.
-
Respiratory Protection: All handling of this compound, particularly when in solid form or if aerosolization is possible, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][10] If a fume hood is not available, do not proceed.
Operational Plan: From Receipt to Experiment
A structured workflow is essential for minimizing risk and ensuring procedural consistency.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly and accurately labeled.[5][11]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[9][12] The storage area should be secure and accessible only to authorized personnel. Keep the container tightly closed.[6][9]
Handling and Experimental Use
-
Preparation: Before handling, ensure that an emergency plan is in place, and that eyewash stations and safety showers are accessible and unobstructed.[1][5]
-
Engineering Controls: All weighing and solution preparation must be performed inside a chemical fume hood to control exposure.[10]
-
Safe Handling:
-
Spill Management:
The following diagram outlines the essential workflow for safely handling 1-(1H-pyrazol-1-yl)propan-2-amine.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. pppmag.com [pppmag.com]
- 8. echemi.com [echemi.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. chemicea.com [chemicea.com]
- 11. Ensuring the safe handling of chemicals [who.int]
- 12. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
